Petesicatib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
cathepsin S inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F6N5O4S/c1-35-11-15(10-33-35)14-2-3-19(17(8-14)24(26,27)28)41(39,40)16-9-18(20(37)34-22(13-32)4-5-22)36(12-16)21(38)23(6-7-23)25(29,30)31/h2-3,8,10-11,16,18H,4-7,9,12H2,1H3,(H,34,37)/t16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAAIORSMACJSI-AEFFLSMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F6N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252637-35-6 | |
| Record name | Petesicatib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252637356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Petesicatib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PETESICATIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26QO95U37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Petesicatib: A Technical Guide to its Role in Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally administered, reversible covalent inhibitor of cathepsin S. Developed by Roche, this small molecule was investigated for the treatment of autoimmune disorders, including Sjögren's syndrome and celiac disease. This compound's mechanism of action centers on the modulation of the adaptive immune response by interfering with the MHC class II antigen presentation pathway. By inhibiting cathepsin S, this compound prevents the final proteolytic cleavage of the invariant chain (Ii) bound to newly synthesized MHC class II molecules. This leads to the accumulation of a specific Ii fragment, Lip10, within antigen-presenting cells (APCs), thereby hindering the loading of antigenic peptides and subsequent activation of CD4+ T-cells. Despite promising preclinical data and demonstrated target engagement in early clinical trials, the development of this compound was discontinued in 2019. This technical guide provides a comprehensive overview of this compound's mechanism of action, available quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays used in its evaluation.
Core Mechanism of Action: Inhibition of Cathepsin S
This compound selectively targets cathepsin S, a lysosomal cysteine protease predominantly expressed in APCs such as B cells, dendritic cells, and macrophages.[1] Cathepsin S plays a crucial role in the maturation of MHC class II molecules, which are essential for presenting extracellularly-derived antigens to CD4+ T-helper cells, key orchestrators of the adaptive immune response.
The binding of this compound to cathepsin S is covalent and reversible. This targeted inhibition disrupts the normal processing of the invariant chain, a chaperone protein that associates with nascent MHC class II molecules in the endoplasmic reticulum. The invariant chain prevents premature peptide binding and guides the MHC class II complex to the endosomal/lysosomal compartments where antigen processing occurs. The final step of invariant chain degradation, which exposes the peptide-binding groove of the MHC class II molecule, is mediated by cathepsin S.
By inhibiting cathepsin S, this compound leads to the intracellular accumulation of the Lip10 fragment of the invariant chain. This accumulation serves as a biomarker for target engagement and effectively reduces the availability of MHC class II molecules for antigen presentation, thereby dampening the activation of pathogenic CD4+ T-cells.
Quantitative Data
Preclinical Data: In Vitro Potency
This compound has demonstrated high potency and selectivity for cathepsin S in enzymatic assays.
| Compound | Target | Assay Type | IC50 | Ki | Species |
| This compound (RO5459072) | Cathepsin S | Enzymatic | 0.1 nM | N/A | Human |
| This compound (RO5459072) | Cathepsin S | Enzymatic | 0.3 nM | N/A | Murine |
| MIV-247 | Cathepsin S | Enzymatic | N/A | 2.1 nM | Human |
| L-006235 | Cathepsin K | Enzymatic | 0.25 nM | N/A | N/A |
| RO5444101 | Cathepsin S | Enzymatic | 0.2 nM | N/A | Human |
N/A: Not Available in the searched literature.
Clinical Data: Sjögren's Syndrome (NCT02701985)
A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the efficacy of this compound (100 mg twice daily) in patients with primary Sjögren's syndrome over 12 weeks.
| Outcome Measure | This compound (n=38) | Placebo (n=37) | p-value |
| Proportion of patients with ≥3 point reduction in ESSDAI * | Not Significantly Different | Not Significantly Different | N/A |
| Change from baseline in ESSPRI** | No clinically meaningful treatment effect | No clinically meaningful treatment effect | N/A |
*ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index **ESSPRI: EULAR Sjögren's Syndrome Patient-Reported Index
While the primary endpoint was not met, analysis of soluble biomarkers indicated target engagement. Modest, though not statistically significant, decreases in circulating B-cells and T-cells were observed in the this compound group.[2][3][4]
Clinical Data: Celiac Disease (NCT02679014)
A randomized, double-blind, placebo-controlled, parallel-group study assessed the effect of this compound (100 mg twice daily) on the immune response to a 13-day gluten challenge in 19 participants with celiac disease.
| Outcome Measure | This compound (n=9) | Placebo (n=10) |
| Responders to gluten challenge (increase in gliadin-specific IFNγ-secreting T cells) on Day 13 | 1/9 (11%) | 4/9 (44%) |
| Participants with anti-tTG IgA levels >10 IU/mL | 0 | 2 (20%) |
| Change in circulating B-cells, CD4+ and CD8+ T-cells | Decrease from baseline | N/A |
| Intestinal Permeability | Decreased | N/A |
The primary endpoint was not met due to a weaker than expected response to the gluten challenge in both arms. However, pharmacodynamic data suggested some beneficial effects of this compound.[5]
Experimental Protocols
Cathepsin S Enzymatic Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of inhibitors against purified cathepsin S.
Materials:
-
Purified recombinant human cathepsin S
-
Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 50 mM MES pH 6.5, 2.5 mM DTT, 2.5 mM EDTA, 100 mM NaCl, 0.001% BSA)
-
This compound (or other test inhibitors) dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add purified cathepsin S to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., λex = 360 nm, λem = 460 nm) over a specified period.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Lip10 Accumulation Assay by Flow Cytometry
This assay measures the pharmacodynamic effect of this compound by quantifying the accumulation of the Lip10 fragment in B cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-Lip10 neoepitope
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Culture PBMCs in the presence of serial dilutions of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells and stain for the B-cell surface marker CD19.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular Lip10 using a specific anti-Lip10 neoepitope antibody.
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive B-cell population and quantify the median fluorescence intensity (MFI) of the Lip10 staining.
-
Analyze the dose-dependent increase in Lip10 MFI to determine the cellular potency of this compound.
ELISPOT Assay for Gliadin-Specific IFNγ-Secreting T-cells
This protocol outlines the methodology used to assess the T-cell response to gluten challenge in the celiac disease clinical trial.
Materials:
-
96-well ELISPOT plates pre-coated with anti-IFNγ antibody
-
PBMCs isolated from study participants
-
Gliadin peptides
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (medium alone)
-
Biotinylated anti-IFNγ detection antibody
-
Streptavidin-alkaline phosphatase conjugate
-
Substrate for color development (e.g., BCIP/NBT)
-
ELISPOT plate reader
Procedure:
-
Isolate PBMCs from blood samples collected from participants before and after the gluten challenge.
-
Add a defined number of PBMCs to the wells of the pre-coated ELISPOT plate.
-
Stimulate the cells with gliadin peptides, positive control, or negative control.
-
Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plates and add the streptavidin-alkaline phosphatase conjugate.
-
Wash the plates and add the substrate to develop the spots. Each spot represents a single IFNγ-secreting cell.
-
Stop the reaction and allow the plate to dry.
-
Count the number of spots in each well using an ELISPOT reader.
-
A positive response is defined as an increase in the number of gliadin-specific spots above a pre-defined threshold.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits Cathepsin S, reducing MHC-II antigen presentation and T-cell activation.
Experimental Workflow: Lip10 Accumulation Assay
Caption: Workflow for measuring this compound's pharmacodynamic effect via Lip10 accumulation.
Logical Relationship: Therapeutic Rationale
Caption: The logical framework for this compound as a therapeutic intervention in autoimmune diseases.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
preclinical studies and initial findings on Petesicatib efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petesicatib (also known as RO5459072 and RG-7625) is a selective, reversible, and potent small molecule inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein associated with MHC class II molecules. By inhibiting cathepsin S, this compound prevents the final step of invariant chain degradation, leading to the accumulation of a specific fragment known as Lip10. This accumulation, in turn, interferes with the loading of antigenic peptides onto MHC class II molecules, ultimately reducing the presentation of antigens to CD4+ T cells. This mechanism of action positions this compound as a potential therapeutic agent for autoimmune and inflammatory diseases where aberrant T-cell activation is a key pathological feature, such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and psoriasis.[1] Although the clinical development of this compound was discontinued by Roche, its preclinical data provides valuable insights into the therapeutic potential of targeting cathepsin S.[2]
Core Mechanism of Action
This compound exerts its immunomodulatory effects by specifically targeting cathepsin S within antigen-presenting cells (APCs). The inhibition of this enzyme disrupts the MHC class II antigen presentation pathway, a fundamental process in the initiation and propagation of adaptive immune responses.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the MHC class II antigen presentation pathway.
Caption: Mechanism of action of this compound in inhibiting MHC class II antigen presentation.
Preclinical Efficacy Findings
While comprehensive preclinical efficacy data for this compound in various animal models of autoimmune diseases have not been extensively published, available information and related studies on cathepsin S inhibition suggest its potential therapeutic effects.
Systemic Lupus Erythematosus (SLE)
A key preclinical finding indicates that this compound (RO5459072) has been shown to reduce CD4+ T cell and dendritic cell activation, as well as autoantibody production in a preclinical model of spontaneous systemic lupus erythematosus and lupus nephritis.[1] The MRL/lpr mouse is a commonly used spontaneous model for SLE, characterized by the development of lymphadenopathy, splenomegaly, and autoantibodies, leading to glomerulonephritis.[3]
Rheumatoid Arthritis (RA)
Studies on cathepsin S knockout mice have provided a strong rationale for the use of this compound in rheumatoid arthritis. Cathepsin S-deficient mice exhibited diminished susceptibility to collagen-induced arthritis (CIA), a widely used animal model for RA. This suggests that pharmacological inhibition of cathepsin S with this compound would likely ameliorate disease in this model.
Psoriasis
The therapeutic potential of this compound in psoriasis is based on its mechanism of targeting T-cell activation, a central driver of the disease. While specific preclinical data for this compound in psoriasis models are not publicly available, the imiquimod-induced psoriasis model in mice is a standard for evaluating novel therapies and relies on the IL-23/IL-17 axis, which is driven by T-cell activation.
Quantitative Data
The following tables summarize the available quantitative data from preclinical and early clinical pharmacodynamic studies of this compound.
Table 1: In Vitro and In Vivo Pharmacodynamic Activity of this compound (RO5459072)
| Parameter | Species/System | Cell Type | Value | Reference |
| EC50 | Cynomolgus Monkey | PBMCs | 21.5 ± 9.4 nM | [1] |
| EC50 | Human | PBMCs | 31.5 ± 18.6 nM | [1] |
Table 2: In Vivo Pharmacodynamic Response in Cynomolgus Monkeys
| Time Point | Observation | Reference |
| ~24 hours post-administration | Peak intracellular Lip10 accumulation in B cells | [1] |
| 72 hours post-administration | Lip10 levels returned to baseline | [1] |
Experimental Protocols
Detailed methodologies for key preclinical experiments relevant to the evaluation of this compound's efficacy are provided below.
In Vivo Efficacy in a Spontaneous Mouse Model of Systemic Lupus Erythematosus (MRL/lpr mice)
Objective: To assess the therapeutic efficacy of this compound in a genetically predisposed model of SLE.
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound efficacy in an MRL/lpr mouse model of SLE.
Methodology:
-
Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE, are used. Disease onset is typically between 8 and 12 weeks of age.
-
Treatment Groups: Mice are randomized into treatment and control groups. A typical study design would include a vehicle control group and at least two dose levels of this compound.
-
Drug Administration: this compound is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose) and administered daily by oral gavage.
-
Disease Monitoring:
-
Proteinuria: Urine is monitored weekly for the presence of protein, a key indicator of lupus nephritis.
-
Autoantibodies: Serum levels of anti-double-stranded DNA (anti-dsDNA) antibodies are measured at baseline and at specified intervals throughout the study using ELISA.
-
Clinical Signs: Mice are observed for clinical signs of disease, including skin lesions and general health status.
-
-
Endpoint Analysis: At the termination of the study, typically at 20-24 weeks of age, mice are euthanized.
-
Organ Weights: Spleens and lymph nodes are weighed to assess lymphoproliferation.
-
Histopathology: Kidneys are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate the severity of glomerulonephritis.
-
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the potential of this compound to ameliorate inflammatory arthritis.
Experimental Workflow:
Caption: Experimental workflow for assessing this compound in a collagen-induced arthritis mouse model.
Methodology:
-
Animal Model: Male DBA/1 mice are typically used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: Prophylactic treatment can be initiated before the onset of disease, or therapeutic treatment can begin after the appearance of clinical signs of arthritis. This compound is administered orally once daily.
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated using a scoring system that grades erythema and swelling in each paw.
-
Paw Swelling: Paw thickness is measured using calipers.
-
-
Endpoint Analysis: At the end of the study, paws are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
Pharmacodynamic Biomarker Assay: Lip10 Accumulation
Objective: To measure the target engagement of this compound by quantifying the accumulation of the Lip10 fragment of the invariant chain in APCs.
Experimental Workflow:
Caption: Workflow for the flow cytometry-based Lip10 pharmacodynamic biomarker assay.
Methodology:
-
Sample Collection: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.
-
In Vitro Treatment: Cells are incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 20 hours).
-
Antibody Staining:
-
Surface Markers: Cells are stained with fluorescently labeled antibodies to identify specific APC populations (e.g., CD19 for B cells, CD11c for dendritic cells, CD14 for monocytes).
-
Intracellular Staining: Following fixation and permeabilization, cells are stained with a specific antibody that recognizes the Lip10 neoepitope.
-
-
Flow Cytometry: Samples are analyzed on a flow cytometer to quantify the median fluorescence intensity (MFI) of Lip10 staining within the different APC subsets. An increase in Lip10 MFI indicates target engagement by this compound.[1]
Conclusion
This compound is a selective inhibitor of cathepsin S that has demonstrated target engagement in preclinical species and humans. Its mechanism of action, involving the disruption of MHC class II antigen presentation, provides a strong rationale for its potential efficacy in T-cell-driven autoimmune diseases. While detailed efficacy studies in animal models of rheumatoid arthritis and psoriasis are not extensively published, evidence from a preclinical model of systemic lupus erythematosus and studies on cathepsin S knockout mice in an arthritis model are encouraging. The pharmacodynamic biomarker assay for Lip10 accumulation offers a robust method for assessing the biological activity of this compound and similar compounds in future research. The information presented in this guide provides a technical foundation for researchers and drug development professionals interested in the therapeutic targeting of cathepsin S.
References
the pharmacological profile of Petesicatib as a cathepsin S inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally administered small molecule inhibitor of cathepsin S.[1] Developed by F. Hoffmann-La Roche, this compound was investigated for the treatment of various autoimmune and inflammatory diseases, including Sjögren's syndrome and celiac disease.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo preclinical data, pharmacokinetic properties, and clinical findings.
Mechanism of Action: Targeting Antigen Presentation
This compound exerts its immunomodulatory effects by inhibiting cathepsin S, a lysosomal cysteine protease.[3] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein associated with MHC class II molecules.[4][5] In antigen-presenting cells (APCs), cathepsin S cleaves the invariant chain, a necessary step for the loading of antigenic peptides onto MHC class II molecules.[4][5] These MHC class II-peptide complexes are then transported to the cell surface for presentation to CD4+ T-cells, initiating an adaptive immune response.
By inhibiting cathepsin S, this compound prevents the final degradation of the invariant chain, leading to the intracellular accumulation of a specific fragment of the invariant chain known as the Lip10 fragment.[3][6] This accumulation serves as a biomarker for target engagement.[6] The inhibition of invariant chain processing ultimately reduces the presentation of antigens to T-cells, thereby dampening the downstream inflammatory cascade.[3]
Caption: Signaling pathway of Cathepsin S in MHC class II antigen presentation and its inhibition by this compound.
Pharmacological Profile
In Vitro Potency
This compound has demonstrated potent inhibitory activity against cathepsin S. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Species | IC50 (nM) | pIC50 | Reference |
| Cathepsin S | Human | 0.1 | 10 | [4] |
| Cathepsin S | Mouse | 0.3 | 9.52 | [4] |
| Cathepsin V | Human | 700 | 6.2 | [1] |
Preclinical In Vivo Studies
In vivo studies in cynomolgus monkeys demonstrated target engagement of this compound. Oral administration of this compound resulted in a dose-dependent intracellular accumulation of the Lip10 fragment in B cells, a key pharmacodynamic biomarker of cathepsin S inhibition.[7]
Pharmacokinetics
A population pharmacokinetic analysis of this compound was conducted in healthy volunteers. The pharmacokinetic profile of this compound was characterized by complex, nonlinear pharmacokinetics in the fasted state, which became linear when administered with food.[8][9] This was attributed to dissolution- and solubility-limited absorption.[8][9]
| Parameter | State | Value | Description | Reference |
| Absorption | Fasted | Nonlinear, dose-dependent bioavailability | Two sequential first-order absorption phases were observed. | [8][9] |
| Fed | Linear | A one-compartmental model with linear absorption and elimination was sufficient. | [8][9] | |
| Elimination | Both | Linear | - | [8][9] |
Clinical Studies
This compound was evaluated in a Phase IIa, randomized, double-blind, placebo-controlled study in patients with primary Sjögren's syndrome (NCT02701985).[10][11] Patients received 100 mg of this compound twice daily for 12 weeks.[10] The study did not meet its primary endpoint, as there was no clinically relevant improvement in the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score compared to placebo.[10][11] However, analysis of soluble biomarkers confirmed target engagement between this compound and cathepsin S.[10] The drug was reported to be safe and well-tolerated.[10]
Experimental Protocols
Cathepsin S Inhibition Assay (Fluorometric)
A general protocol for assessing the inhibitory activity of compounds against cathepsin S involves a fluorometric assay.
Materials:
-
Recombinant human Cathepsin S
-
Cathepsin S Reaction Buffer (e.g., MES, pH 6.5, containing DTT and EDTA)
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC or similar)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the diluted this compound or control, and the recombinant Cathepsin S enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for a Cathepsin S fluorometric inhibition assay.
Lip10 Accumulation Assay (Flow Cytometry)
This assay measures the pharmacodynamic effect of this compound by detecting the intracellular accumulation of the Lip10 fragment in immune cells.[7]
Materials:
-
Whole blood or Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., for B-cells, monocytes)
-
A specific primary antibody against the Lip10 neoepitope
-
A fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood.
-
Incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 20 hours).
-
Stain the cells with antibodies against cell surface markers to identify specific immune cell populations.
-
Fix and permeabilize the cells to allow intracellular staining.
-
Incubate the cells with the primary antibody against the Lip10 neoepitope.
-
Wash the cells and incubate with the fluorochrome-conjugated secondary antibody.
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of Lip10 staining within the different immune cell gates to quantify the dose-dependent accumulation of the fragment.[6][7]
Conclusion
This compound is a well-characterized, potent inhibitor of cathepsin S with a clear mechanism of action involving the modulation of MHC class II antigen presentation. While preclinical studies and early clinical trials demonstrated target engagement, a Phase II study in Sjögren's syndrome did not show significant clinical efficacy.[10][11] The development of this compound for some indications has been discontinued.[1] Nevertheless, the data gathered on this compound provides valuable insights for the development of future cathepsin S inhibitors and for understanding the role of this enzyme in autoimmune diseases.
References
- 1. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. rupress.org [rupress.org]
- 4. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetic analysis of RO5459072, a low water-soluble drug exhibiting complex food-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetic analysis of RO5459072, a low water‐soluble drug exhibiting complex food–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Petesicatib and the Invariant Chain Degradation Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally bioavailable small molecule inhibitor of cathepsin S, a cysteine protease with a critical role in the adaptive immune response. By targeting cathepsin S, this compound modulates the major histocompatibility complex (MHC) class II antigen presentation pathway, a key process in the activation of CD4+ T helper cells that can drive autoimmune diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on the invariant chain degradation pathway, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols and visualizations of the relevant biological pathways are included to support further research and development in this area.
Introduction: The Role of Cathepsin S in Antigen Presentation
The presentation of exogenous antigens by antigen-presenting cells (APCs) to CD4+ T cells is a cornerstone of the adaptive immune system. This process relies on the MHC class II pathway. Newly synthesized MHC class II αβ heterodimers in the endoplasmic reticulum associate with the invariant chain (Ii, or CD74). The invariant chain acts as a chaperone, preventing the premature binding of peptides in the endoplasmic reticulum and guiding the MHC class II complex to the endolysosomal compartments.
In these acidic compartments, the invariant chain is proteolytically degraded in a stepwise manner by various proteases. The final and critical step in this degradation cascade in many professional APCs is mediated by cathepsin S.[1][2][3] Cathepsin S cleaves the 10 kDa invariant chain fragment (Lip10) to generate the class II-associated invariant chain peptide (CLIP). CLIP remains in the peptide-binding groove of the MHC class II molecule until it is exchanged for an antigenic peptide, a process facilitated by the HLA-DM molecule. The resulting peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.
In several autoimmune diseases, such as Sjögren's syndrome and psoriasis, the dysregulation of this antigen presentation pathway contributes to the activation of self-reactive T cells and subsequent tissue damage. Therefore, the inhibition of cathepsin S presents a promising therapeutic strategy to dampen the autoimmune response.
This compound: A Selective Cathepsin S Inhibitor
This compound is a synthetic organic compound designed as a potent and selective inhibitor of cathepsin S.[4][5][6] Its high selectivity for cathepsin S over other cathepsins, such as B, L, K, and F, minimizes off-target effects.[4]
Mechanism of Action
By inhibiting the enzymatic activity of cathepsin S, this compound blocks the final step of invariant chain degradation.[1][6] This leads to the intracellular accumulation of the Lip10 fragment, which remains associated with the MHC class II molecule.[1][2][3] The persistence of the Lip10-MHC class II complex has two main consequences:
-
Reduced Antigen Presentation: The accumulation of Lip10 prevents the loading of antigenic peptides onto MHC class II molecules, thereby reducing the presentation of these antigens on the surface of APCs.[6]
-
Impaired T Cell Activation: The diminished antigen presentation leads to a reduction in the activation of antigen-specific CD4+ T cells, a key driver of the inflammatory cascade in autoimmune diseases.[6]
This targeted immunomodulation makes this compound a candidate for the treatment of various autoimmune disorders.
Preclinical Data
This compound has been evaluated in a range of in vitro and in vivo preclinical studies to characterize its potency, selectivity, and pharmacodynamic effects.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against cathepsin S and other related proteases has been quantified.
| Target Enzyme | Species | IC50 (nM) | Reference |
| Cathepsin S | Human | 0.1 | [4] |
| Cathepsin S | Murine | 0.3 | [4] |
| Cathepsin V | Human | 700 | [4] |
| Cathepsin L, B, K, F | Not Specified | >1000 | [4] |
In Vitro Pharmacodynamics
The cellular activity of this compound was assessed by measuring the accumulation of the Lip10 fragment in human B-cells.
| Assay | Cell Type | EC50 (nM) | Reference |
| Lip10 Accumulation | Human Purified B-cells | 15.8 | [4] |
Further in vitro studies demonstrated that this compound leads to a dose-dependent suppression of T cell effector functions and cytokine secretion.
| Assay | Cell Type | Effect | Reference |
| SS-A/SS-B-specific T cell responses | Human PBMCs | Dose-dependent suppression | [6] |
| TNF-α and IL-10 secretion | CD14+ monocytes | Significant diminution | [6] |
In Vivo Pharmacodynamics
In vivo studies in cynomolgus monkeys confirmed the target engagement of this compound, demonstrating a dose-dependent accumulation of Lip10 in B cells following oral administration.[2][3]
Clinical Development
This compound has been investigated in Phase I and Phase II clinical trials for several autoimmune indications.
Phase I Studies
Phase I trials in healthy volunteers and patients with celiac disease have been conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[7][8] A study in healthy volunteers demonstrated a dose-dependent increase in the Lip10 biomarker, confirming target engagement in humans.[2][3]
Phase IIa Study in Primary Sjögren's Syndrome
A randomized, double-blind, placebo-controlled Phase IIa study evaluated the efficacy and safety of this compound (100 mg twice daily) in patients with primary Sjögren's syndrome over 12 weeks.[9]
-
Primary Endpoint: The study did not meet its primary endpoint, which was a significant reduction in the European League Against Rheumatism (EULAR) Sjögren's Syndrome Disease Activity Index (ESSDAI) score compared to placebo.[9]
-
Secondary Endpoints: No clinically meaningful benefits were observed in the secondary outcomes, which included measures of quality of life and exocrine gland function.[9]
-
Target Engagement: Despite the lack of clinical efficacy, analysis of soluble biomarkers confirmed that this compound engaged with its target, cathepsin S.[9]
-
Safety: The treatment was found to be safe and well-tolerated.[9]
Development Status
As of late 2019, the development of this compound for autoimmune disorders and celiac disease was discontinued.[10] A Phase II trial in psoriasis was completed in 2020.[10]
Signaling and Experimental Workflow Diagrams
MHC Class II Invariant Chain Degradation Pathway
Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.
Experimental Workflow: Lip10 Accumulation Assay
Caption: Workflow for measuring Lip10 accumulation in PBMCs by flow cytometry.
Experimental Protocols
Cathepsin S Activity Assay (Fluorometric)
This protocol is adapted from commercially available cathepsin S activity assay kits and is suitable for measuring the inhibitory effect of compounds like this compound.
Materials:
-
Cell lysate or purified cathepsin S
-
Cathepsin S Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT)
-
Cathepsin S Reaction Buffer (e.g., 50 mM MES, pH 6.0, 2 mM DTT)
-
Cathepsin S Substrate (e.g., Ac-VVR-AFC, 10 mM stock in DMSO)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Sample Preparation:
-
For cell-based assays, lyse 1-5 x 10^6 cells in 50 µL of chilled Cathepsin S Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes to pellet debris.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Setup:
-
Add 50 µL of cell lysate or purified enzyme solution to each well of a 96-well plate.
-
To appropriate wells, add the desired concentration of this compound or vehicle control.
-
Add 50 µL of Cathepsin S Reaction Buffer to each well.
-
-
Reaction Initiation and Measurement:
-
Add 2 µL of the 10 mM Cathepsin S Substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the fluorescence of inhibitor-treated wells to the vehicle control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Lip10 Accumulation Assay in Human PBMCs
This protocol is based on the method described by Hargreaves et al. (2017) for pharmacodynamic monitoring of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound (various concentrations)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
Fluorescently labeled antibodies:
-
Anti-Lip10 neoepitope antibody
-
Antibodies against cell surface markers (e.g., CD19 for B cells, CD14 for monocytes)
-
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add various concentrations of this compound or a vehicle control (DMSO) to the cell suspension.
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Antibody Staining:
-
Harvest the cells and wash with PBS.
-
Stain for cell surface markers according to the antibody manufacturer's protocol.
-
Wash the cells to remove unbound surface antibodies.
-
-
Fixation, Permeabilization, and Intracellular Staining:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular Lip10 using a fluorescently labeled anti-Lip10 antibody.
-
Wash the cells to remove unbound intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on specific cell populations (e.g., CD19+ B cells).
-
Quantify the median fluorescence intensity (MFI) of the Lip10 staining within each cell population.
-
-
Data Analysis:
-
Plot the Lip10 MFI against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value for Lip10 accumulation.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of cathepsin S that effectively blocks the degradation of the invariant chain in the MHC class II antigen presentation pathway. Preclinical studies have demonstrated its ability to induce the accumulation of the Lip10 fragment, a key biomarker of target engagement, and to suppress T cell-mediated immune responses. While this compound showed a favorable safety profile and confirmed target engagement in clinical trials, it did not demonstrate significant clinical efficacy in primary Sjögren's syndrome. The development of this compound for major autoimmune indications has been discontinued. Nevertheless, the study of this compound has provided valuable insights into the role of cathepsin S in autoimmunity and has established robust pharmacodynamic biomarkers that can be utilized in the development of future therapies targeting the antigen presentation pathway. The detailed methodologies and pathway analyses presented in this guide serve as a resource for the ongoing exploration of this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO5459072 |CAS:1252637-35-6 Probechem Biochemicals [probechem.com]
- 5. This compound | RG 7625 | Cathepsin S inhibitor | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A randomized, double-blind, placebo-controlled, parallel group study on the effects of a cathepsin S inhibitor in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Roche - AdisInsight [adisinsight.springer.com]
Initial Investigations into the Therapeutic Potential of Petesicatib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, orally administered small molecule inhibitor of cathepsin S. This document provides a comprehensive technical guide on the initial investigations into the therapeutic potential of this compound, summarizing its mechanism of action, preclinical findings, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of cathepsin S inhibition. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using the DOT language for Graphviz.
Core Mechanism of Action: Inhibition of Cathepsin S
This compound is a highly selective inhibitor of cathepsin S, a cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as B cells, dendritic cells, and macrophages.[1] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii), a chaperone protein that associates with newly synthesized MHC class II molecules in the endoplasmic reticulum. By preventing the final proteolytic cleavage of the invariant chain fragment, LiP10, this compound leads to its intracellular accumulation.[1] This accumulation sterically hinders the loading of antigenic peptides onto the MHC class II molecule, thereby reducing the presentation of antigens to CD4+ T cells. The subsequent decrease in T cell activation forms the basis of this compound's potential therapeutic effect in autoimmune and inflammatory diseases.[1]
References
Petesicatib: A Technical Overview of a Selective Cathepsin S Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petesicatib (also known as RG-7625 and RO-5459072) is a potent and selective, covalent reversible inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Developed by Hoffmann-La Roche, this compound was investigated for its potential therapeutic applications in a range of autoimmune disorders, including Sjögren's syndrome, celiac disease, and psoriasis.[2][3] The rationale for its development was centered on the critical role of cathepsin S in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, a key step in the activation of CD4+ T cells which drives the inflammatory cascade in many autoimmune diseases.[1] Despite promising preclinical data, the clinical development of this compound was ultimately discontinued.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, small molecule compound.[2] Its chemical and physical properties are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | (2S,4R)-N-(1-cyanocyclopropyl)-4-{[4-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl}-1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}pyrrolidine-2-carboxamide | [4] |
| CAS Number | 1252637-35-6 | [5] |
| Chemical Formula | C25H23F6N5O4S | [4] |
| Molecular Weight | 603.54 g/mol | [4] |
| SMILES | CN1C=C(C=N1)C1=CC(=C(C=C1)S(=O)(=O)[C@@H]1C--INVALID-LINK--C(=O)NC1(CC1)C#N)C(F)(F)F | [6] |
| InChI Key | KXAAIORSMACJSI-AEFFLSMTSA-N | [4] |
Table 1: Chemical Identifiers for this compound
| Property | Value | Source |
| Appearance | White to off-white solid | [7] |
| Solubility | DMSO: ≥ 125 mg/mL (207.11 mM) | [7] |
| Water Solubility (Predicted) | 0.0979 mg/mL | [6] |
| logP (Predicted) | 2.74 | [6] |
| pKa (Strongest Acidic, Predicted) | 9.77 | [6] |
| pKa (Strongest Basic, Predicted) | 1.82 | [6] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years. | [7] |
Table 2: Physicochemical Properties of this compound
Mechanism of Action
This compound's mechanism of action is centered on its selective inhibition of cathepsin S.[1] This enzyme plays a crucial role in the adaptive immune response by mediating the degradation of the invariant chain (Ii) associated with MHC class II molecules within the endosomal/lysosomal compartments of antigen-presenting cells (APCs).[1]
The MHC Class II Antigen Presentation Pathway
The following diagram illustrates the MHC class II antigen presentation pathway and the point of intervention for this compound.
Caption: MHC Class II antigen presentation pathway and this compound's point of inhibition.
By inhibiting cathepsin S, this compound prevents the final cleavage of the invariant chain, leading to the accumulation of a fragment known as the p10 fragment (Lip10) within the APC.[3] This accumulation serves as a biomarker for target engagement.[3] The persistence of the invariant chain fragment in the peptide-binding groove of the MHC class II molecule prevents the loading of antigenic peptides. Consequently, the presentation of these antigens to CD4+ T cells is diminished, leading to a reduction in T cell activation and the subsequent downstream inflammatory responses.[4]
Preclinical Pharmacology
This compound has demonstrated potent and selective inhibition of cathepsin S in preclinical studies.
| Parameter | Species | Value | Source |
| IC50 (Cathepsin S) | Human | 0.1 nM | [5] |
| IC50 (Cathepsin S) | Murine | 0.3 nM | [5] |
| EC50 (Lip10 accumulation in B-cells) | Human | 15.8 nM | [5] |
Table 3: In Vitro Potency of this compound
In vivo, dosing of cynomolgus monkeys with this compound resulted in the intracellular accumulation of Lip10 in B cells, confirming target engagement in a relevant animal model.[4] In a murine model of lupus (MRL/lpr mice), this compound was shown to be more potent than mycophenolate mofetil in suppressing kidney pathology, and it effectively suppressed hypergammaglobulinemia and anti-dsDNA production.[5]
Clinical Development
This compound underwent several Phase I and Phase II clinical trials for various autoimmune indications. However, the development was ultimately halted.
| Trial Identifier | Indication | Phase | Status | Key Findings | Source |
| NCT02295332 | Healthy Volunteers | I | Completed | Investigated safety, tolerability, pharmacokinetics, and pharmacodynamics. Doses of 10 mg and above resulted in a clear increase in intracellular Lip10. | [8] |
| NCT02679014 | Celiac Disease | I | Completed | The primary endpoint (increase in gliadin-specific, IFNγ-secreting T cells) was not met due to a weak response to the gluten challenge in both arms. Some beneficial pharmacodynamic effects were noted. | [9] |
| NCT02701985 | Sjögren's Syndrome | II | Completed | The primary endpoint (proportion of patients with a ≥3 point reduction in ESSDAI score) was not met. No clinically meaningful benefit was observed. | [2] |
| EudraCT2018-002446-36 | Psoriasis | II | Completed | An open-label study to assess clinical efficacy and safety. Specific results are not publicly available. | [10] |
Table 4: Summary of this compound Clinical Trials
The clinical trial results for Sjögren's syndrome and celiac disease indicated a lack of significant clinical efficacy, which likely contributed to the decision to discontinue the development of this compound.[2][9]
Experimental Protocols
Detailed experimental protocols for this compound are largely proprietary. However, based on published research, the following sections outline the general methodologies for key assays used in its evaluation.
Cathepsin S Inhibition Assay
This assay is designed to determine the in vitro potency of a compound against cathepsin S.
Caption: General workflow for a Cathepsin S inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human or murine cathepsin S is diluted in an appropriate assay buffer (e.g., MES buffer with DTT and EDTA). A fluorogenic substrate for cathepsin S (e.g., Z-VVR-AMC) is also prepared in the assay buffer. Serial dilutions of this compound are made, typically in DMSO and then further diluted in assay buffer.
-
Assay Setup: The this compound dilutions and controls (vehicle and no enzyme) are added to the wells of a microplate.
-
Enzyme Addition: The diluted cathepsin S is added to the wells containing the inhibitor and controls.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of this compound to the enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.
-
Incubation and Measurement: The plate is incubated, and the fluorescence is measured kinetically or at a fixed endpoint using a microplate reader.
-
Data Analysis: The fluorescence data is used to calculate the percent inhibition for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Lip10 Accumulation Assay (Flow Cytometry)
This assay measures the pharmacodynamic effect of this compound by detecting the accumulation of the Lip10 fragment in APCs.
Caption: Workflow for the Lip10 accumulation assay using flow cytometry.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Treatment: The PBMCs are incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Surface Staining: The cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific APC populations (e.g., anti-CD19 for B cells, anti-CD14 for monocytes).
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to access intracellular targets.
-
Intracellular Staining: The permeabilized cells are stained with a fluorescently labeled antibody specific for the Lip10 neoepitope.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer to measure the mean fluorescence intensity (MFI) of Lip10 within the gated cell populations.
-
Data Analysis: The Lip10 MFI is plotted against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of cathepsin S that showed promise in preclinical models of autoimmune disease. Its mechanism of action, centered on the inhibition of MHC class II antigen presentation, is well-understood, and a robust pharmacodynamic biomarker (Lip10 accumulation) was successfully employed in both preclinical and clinical studies. However, the lack of translation of this potent biological activity into clinical efficacy in Phase II trials for Sjögren's syndrome and celiac disease led to the discontinuation of its development. The data and methodologies associated with this compound remain a valuable resource for researchers in the field of immunology and drug development, particularly for those targeting the antigen presentation pathway.
References
- 1. ichgcp.net [ichgcp.net]
- 2. A randomized, double-blind, placebo-controlled, parallel group study on the effects of a cathepsin S inhibitor in primary Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound | Cysteine Protease | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, double‐blind, placebo‐controlled, multiple dose, parallel study to investigate the effects of a cathepsin S inhibitor in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Clinical Trials Register [clinicaltrialsregister.eu]
The Development of Petesicatib (RG-7625): A Selective Cathepsin S Inhibitor
An In-depth Technical Guide on the Preclinical and Clinical Development of Petesicatib by Roche
Executive Summary
This compound (also known as RG-7625 and RO-5459072) is a potent and selective, orally bioavailable small molecule inhibitor of cathepsin S, a lysosomal cysteine protease. Developed by Roche, this compound was investigated for the treatment of a range of autoimmune diseases, including Sjögren's syndrome, celiac disease, and psoriasis. The rationale for its development was based on the critical role of cathepsin S in the processing of the invariant chain (Ii) and the subsequent loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules. By inhibiting this key step in the antigen presentation pathway, this compound was designed to attenuate the activation of CD4+ T cells, a central driver of autoimmune pathology.
This technical guide provides a comprehensive overview of the development history of this compound, from its mechanism of action and preclinical evaluation to its progression through clinical trials. Despite demonstrating target engagement in early clinical studies, the development of this compound was ultimately discontinued by Roche in 2019 following a Phase II trial in Sjögren's syndrome that did not meet its primary efficacy endpoint.[1][2] This document summarizes the key scientific findings and methodologies employed throughout the development program, offering valuable insights for researchers and professionals in the field of drug development for autoimmune diseases.
Mechanism of Action: Targeting the MHC Class II Antigen Presentation Pathway
This compound exerts its immunomodulatory effects by selectively inhibiting the enzymatic activity of cathepsin S.[3] Cathepsin S is a cysteine protease predominantly expressed in antigen-presenting cells (APCs), such as B cells, dendritic cells, and macrophages. Its primary function within the endo-lysosomal compartments is the final proteolytic cleavage of the invariant chain (li, or CD74), which is associated with newly synthesized MHC class II molecules.
The invariant chain plays a crucial chaperone role, preventing the premature binding of endogenous peptides to the MHC class II groove in the endoplasmic reticulum and guiding the MHC-II/Ii complex to the endocytic pathway. Within the endosomes, the invariant chain is progressively degraded by various proteases, leaving a small fragment known as the class II-associated invariant chain peptide (CLIP) still bound to the peptide-binding groove. Cathepsin S is responsible for the final cleavage of CLIP, a rate-limiting step that allows for the loading of exogenous antigenic peptides. The resulting peptide-MHC class II complexes are then transported to the cell surface for presentation to CD4+ T helper cells, initiating an adaptive immune response.
By inhibiting cathepsin S, this compound prevents the complete degradation of the invariant chain, leading to the intracellular accumulation of a specific fragment known as Lip10.[4][5] This accumulation serves as a key pharmacodynamic biomarker of target engagement. The persistence of the Lip10 fragment within the MHC class II binding groove effectively blocks the loading of antigenic peptides, thereby reducing the presentation of autoantigens to CD4+ T cells and dampening the subsequent inflammatory cascade.
Preclinical Development
The preclinical development of this compound focused on characterizing its potency, selectivity, and pharmacodynamic effects in both in vitro and in vivo models.
In Vitro Studies
-
Enzymatic Assays : this compound demonstrated high potency in enzymatic assays, with a reported IC50 of 0.1 nM for human cathepsin S and 0.3 nM for murine cathepsin S. The compound exhibited excellent selectivity, with no sub-micromolar inhibition of other tested cathepsins (L, B, K, and F), with the exception of cathepsin V (IC50 of 700 nM).
-
Cell-based Assays : The primary cell-based assay used to confirm target engagement was the Lip10 accumulation assay. Treatment of human peripheral blood mononuclear cells (PBMCs) with this compound resulted in a dose-dependent accumulation of the Lip10 fragment, particularly in B cells and myeloid dendritic cells. This assay served as a crucial tool for assessing the pharmacodynamic activity of the compound.
In Vivo Studies
-
Animal Models : Preclinical in vivo studies were conducted in various animal models, including cynomolgus monkeys. Oral administration of this compound to these animals led to a measurable accumulation of Lip10 in circulating B cells, confirming the drug's ability to engage its target in a whole-animal system.
-
Efficacy Models : In a mouse model of systemic lupus erythematosus (MRL/lpr mice), this compound was shown to attenuate systemic autoimmunity. It effectively suppressed hypergammaglobulinemia, anti-dsDNA antibody production, albuminuria, and lupus nephritis disease activity.
Clinical Development
The clinical development program for this compound encompassed several Phase I and Phase II studies across different autoimmune indications.
Phase I Studies
Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. A study in healthy volunteers (NCT02295332) evaluated single ascending doses of the drug. A key finding from these early studies was the dose-dependent accumulation of Lip10 in B cells, which served as a valuable pharmacodynamic biomarker to guide dose selection for subsequent trials.
Phase II Studies
-
Celiac Disease (NCT02679014) : A randomized, double-blind, placebo-controlled Phase I study was initiated to investigate the effects of repeated dosing of this compound in volunteers with celiac disease. The study aimed to assess the drug's impact on the immune response to a gluten challenge. Participants were to receive 100 mg of this compound or placebo twice daily for 28 days. However, the development for celiac disease was discontinued in October 2019.[6]
-
Sjögren's Syndrome (NCT02701985) : A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with primary Sjögren's syndrome. A total of 75 patients were randomized to receive either 100 mg of this compound twice daily or placebo for 12 weeks.
-
Primary Endpoint : The primary endpoint was the proportion of patients with a ≥ 3 point reduction from baseline in the EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) score.
-
Results : The study did not meet its primary endpoint, with no statistically significant difference observed in the proportion of responders between the this compound and placebo groups. Furthermore, no clinically meaningful treatment effects were observed for the secondary outcomes.
-
Experimental Protocols
Lip10 Intracellular Accumulation Assay (Flow Cytometry)
This assay was a cornerstone of the this compound development program for measuring target engagement. The following is a generalized protocol based on standard intracellular flow cytometry procedures.
Objective : To quantify the intracellular accumulation of the Lip10 fragment in specific immune cell subsets (e.g., B cells, dendritic cells) following treatment with this compound.
Materials :
-
Whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (RG-7625) or vehicle control (e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19 for B cells, CD11c for myeloid dendritic cells)
-
A specific primary antibody targeting the Lip10 neoepitope
-
A fluorochrome-conjugated secondary antibody (if the primary Lip10 antibody is not directly conjugated)
-
Flow cytometer
Procedure :
-
Cell Culture and Treatment : Incubate whole blood or PBMCs with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours) at 37°C.
-
Surface Staining : Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify the cell populations of interest. Incubate for 30 minutes at 4°C in the dark.
-
Fixation : Wash the cells to remove unbound antibodies and then fix them using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. This step cross-links proteins and preserves the cellular structure.
-
Permeabilization : Wash the fixed cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or Triton X-100). This allows the intracellular antibodies to access their targets.
-
Intracellular Staining : Add the primary antibody against the Lip10 neoepitope to the permeabilized cells and incubate for 30-60 minutes at room temperature.
-
Secondary Staining (if applicable) : If the primary Lip10 antibody is not fluorochrome-conjugated, wash the cells and add a fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition : Wash the cells to remove unbound intracellular antibodies and resuspend them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample.
-
Data Analysis : Analyze the flow cytometry data using appropriate software. Gate on the specific cell populations of interest based on their surface marker expression. Quantify the median fluorescence intensity (MFI) of the Lip10 staining within each gated population to determine the extent of Lip10 accumulation.
Data Summary
Table 1: Preclinical Activity of this compound
| Parameter | Species | Value |
| IC50 (Cathepsin S) | Human | 0.1 nM |
| Murine | 0.3 nM | |
| IC50 (Cathepsin V) | Human | 700 nM |
| EC50 (Lip10 Accumulation) | Human B-cells | 15.8 nM |
Table 2: Overview of Key Clinical Trials
| Trial Identifier | Indication | Phase | Design | Key Details | Outcome |
| NCT02679014 | Celiac Disease | I | Randomized, Double-Blind, Placebo-Controlled | 100 mg this compound BID for 28 days vs. Placebo | Development discontinued |
| NCT02701985 | Sjögren's Syndrome | IIa | Randomized, Double-Blind, Placebo-Controlled | 100 mg this compound BID for 12 weeks vs. Placebo (n=75) | Did not meet primary endpoint of ≥3 point reduction in ESSDAI score |
| NCT02295332 | Healthy Volunteers | I | Single Ascending Dose | Assessed safety, PK, and PD (Lip10 accumulation) | Demonstrated dose-dependent target engagement |
Conclusion and Future Perspectives
The development of this compound by Roche represents a well-founded scientific endeavor to target a key mechanism in autoimmunity. The selective inhibition of cathepsin S offered a promising strategy to modulate the adaptive immune response. The successful development of a robust pharmacodynamic biomarker, the Lip10 accumulation assay, allowed for clear demonstration of target engagement in both preclinical models and human subjects.
Despite these promising early-stage findings, the ultimate failure of the Phase II trial in Sjögren's syndrome to demonstrate clinical efficacy underscores the challenges of translating a specific immunological mechanism into a clinically meaningful benefit for patients with complex autoimmune diseases. The reasons for this lack of efficacy could be multifactorial, including the possibility that cathepsin S inhibition alone is insufficient to overcome the established autoimmune pathology in this patient population, or that the chosen clinical endpoints were not sensitive enough to detect a subtle drug effect.
The story of this compound's development provides valuable lessons for the field. It highlights the importance of robust pharmacodynamic biomarkers in early drug development and simultaneously serves as a reminder of the translational hurdles in immunology. The detailed understanding of the cathepsin S pathway and the tools developed to measure its modulation, however, remain a significant scientific contribution that may yet inform future drug discovery efforts in autoimmune and inflammatory diseases.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. A small sample randomized clinical trial methodology using N-of-1 designs and mixed model analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow Cytometry Protocol | Abcam [abcam.com]
- 5. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 6. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note and Protocol: In Vitro Assessment of Petesicatib Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the in vitro determination of the inhibitory activity of Petesicatib (also known as RO5459072 or RG-7625) against its molecular target, Cathepsin S. This compound is a potent and selective inhibitor of Cathepsin S, a lysosomal cysteine protease critically involved in the processing of the MHC class II-associated invariant chain, a key step in antigen presentation to CD4+ T cells.[1][2] This protocol details a fluorometric enzyme inhibition assay using recombinant human Cathepsin S and a synthetic fluorogenic substrate. The provided methodology is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound and can be adapted for high-throughput screening of other potential Cathepsin S inhibitors.
Introduction
Cathepsin S (CTSS) is a cysteine protease predominantly found in the endo-lysosomal compartments of antigen-presenting cells (APCs) like dendritic cells, B cells, and macrophages.[3] It plays a crucial role in the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules.[1][2] This process is essential for the subsequent loading of antigenic peptides onto MHC class II molecules and their presentation on the cell surface to activate CD4+ T helper cells.[1] Due to its pivotal role in the immune response, Cathepsin S has emerged as a therapeutic target for autoimmune diseases and other inflammatory conditions. This compound is a selective inhibitor of Cathepsin S and has been investigated for its potential in treating such disorders. This application note provides a detailed in vitro assay to quantify the inhibitory potency of this compound.
Data Presentation
The inhibitory activity of this compound against Cathepsin S is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (nM) |
| This compound (RO5459072) | Human Cathepsin S | 0.1 |
| This compound (RO5459072) | Murine Cathepsin S | 0.3 |
| Table 1: Inhibitory potency of this compound against human and murine Cathepsin S.[4] |
Signaling Pathway
Experimental Protocols
Principle of the Assay
This assay quantifies the enzymatic activity of recombinant human Cathepsin S by measuring the cleavage of a fluorogenic substrate, Z-VVR-AFC (Z-Val-Val-Arg-AFC). Upon cleavage by Cathepsin S, the free 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released, which produces a quantifiable fluorescent signal. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.
Materials and Reagents
-
Recombinant Human Cathepsin S: (e.g., R&D Systems, Cat# 1183-CY).
-
Cathepsin S Fluorogenic Substrate: Z-VVR-AFC (e.g., AMSBIO, from Kit K144-100) or Ac-KQKLR-AMC (e.g., Echelon Biosciences).[5][6]
-
This compound (RO5459072): (e.g., MedchemExpress, Cat# HY-109069).
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 5 mM DTT.
-
Dimethyl Sulfoxide (DMSO): ACS grade.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader: Capable of excitation at 400 nm and emission at 505 nm.
Procedure
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5. Immediately before use, add DTT to a final concentration of 5 mM.
-
Recombinant Cathepsin S: Reconstitute the enzyme according to the manufacturer's instructions. Dilute the enzyme to a working concentration of 1 ng/µL in Assay Buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Z-VVR-AFC in DMSO.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM to 0.1 nM).
-
-
Assay Protocol:
-
Set up the reactions in a 96-well black microplate.
-
Inhibitor Addition: Add 1 µL of the serially diluted this compound solutions (or DMSO for the positive control) to the appropriate wells.
-
Enzyme Addition: Add 50 µL of the diluted recombinant Cathepsin S (0.5 ng/µL final concentration) to all wells except the substrate blank.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare the substrate working solution by diluting the 10 mM stock to 200 µM in Assay Buffer. Add 50 µL of the substrate working solution to all wells to start the reaction (final substrate concentration will be 100 µM).
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Plate Layout:
| Well(s) | Reagent | Volume (µL) |
| 1-3 (Blank) | Assay Buffer | 100 |
| 4-6 (Substrate Blank) | Assay Buffer + Substrate | 50 + 50 |
| 7-9 (Positive Control) | Enzyme + Substrate + DMSO | 50 + 50 + 1 |
| 10-12... (Test) | Enzyme + Substrate + this compound | 50 + 50 + 1 |
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the substrate blank wells from all other readings.
-
Calculate Percent Inhibition:
-
The positive control (enzyme + substrate + DMSO) represents 0% inhibition.
-
The blank represents 100% inhibition.
-
Percent Inhibition = (1 - (Fluorescence_of_Test_Well / Fluorescence_of_Positive_Control)) * 100
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Visualization
References
- 1. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. RO5459072 |CAS:1252637-35-6 Probechem Biochemicals [probechem.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
Application Notes & Protocols: Establishing an Effective Petesicatib Dosage for In Vivo Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Petesicatib (also known as RG-7625 or RO-5459072) is a potent and selective, reversible covalent inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1] Cathepsin S plays a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules in professional antigen-presenting cells (APCs).[2] By inhibiting Cathepsin S, this compound prevents the degradation of the Ii, leading to the intracellular accumulation of a specific fragment known as Lip10. This action effectively blocks the loading of antigenic peptides onto MHC class II molecules, thereby reducing the activation of CD4+ T-cells.[1][3] This mechanism makes this compound a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis, Sjögren's syndrome, and systemic lupus erythematosus.[1][4]
These application notes provide a comprehensive guide for researchers to establish an effective dosage of this compound in preclinical in vivo animal models. The document includes the mechanism of action, protocols for dose preparation, dose-finding studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and a model efficacy study.
Mechanism of Action
This compound's mechanism of action is centered on the inhibition of the MHC class II antigen presentation pathway, a key process in the adaptive immune response.
Figure 1. this compound inhibits Cathepsin S, blocking antigen presentation.
This compound Compound Information
A summary of this compound's properties is essential for planning in vivo experiments.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference / Source |
|---|---|---|
| Synonyms | RG-7625, RO-5459072 | [1] |
| CAS Number | 1252637-35-6 | MedChemExpress |
| Molecular Formula | C₂₅H₂₃F₆N₅O₄S | MedChemExpress |
| Molecular Weight | 603.54 g/mol | MedChemExpress |
| Target | Cathepsin S | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | TargetMol |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |
Experimental Workflow for Dosage Establishment
Establishing an effective in vivo dose requires a systematic, multi-step approach. The workflow below outlines the key phases from initial dose estimation to efficacy testing.
Figure 2. Workflow for establishing an effective in vivo dosage.
In Vivo Dosing and Formulation
Dose Estimation using Allometric Scaling
The formula for converting a dose from one species to another is: Dose₂ = Dose₁ × (Km₁ / Km₂)
Where:
-
Dose₁ = Known dose in species 1 (mg/kg)
-
Km₁ = Km factor for species 1
-
Dose₂ = Estimated dose in species 2 (mg/kg)
-
Km₂ = Km factor for species 2
Table 2: Allometric Scaling from Monkey to Mouse
| Parameter | Monkey (Cynomolgus) | Mouse |
|---|---|---|
| Body Weight (kg) | 3 | 0.02 |
| Body Surface Area (m²) | 0.24 | 0.007 |
| Km Factor (Weight/BSA) | 12 | 3 |
| Known Dose (mg/kg) | 50 mg/kg | - |
| Estimated Dose (mg/kg) | - | ~200 mg/kg |
Calculation: Mouse Dose = 50 mg/kg (Monkey) × (12 / 3) = 200 mg/kg
Disclaimer: This is a theoretical estimation. The actual starting dose should be determined empirically, beginning with a dose range-finding study. A range of 30, 100, and 300 mg/kg could be a reasonable starting point for an initial MTD study in mice.
Protocol 1: Preparation of this compound for Oral Gavage
This compound has low aqueous solubility and requires a specific vehicle for oral administration.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder. Dissolve it in DMSO to create a concentrated stock solution (e.g., 20-40 mg/mL).[7] Sonicate briefly if necessary to fully dissolve.
-
Prepare Vehicle: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Formulation: a. In a sterile tube, add the required volume of the this compound stock solution (Step 1). b. Add 4 volumes of PEG300 (relative to the DMSO volume). Vortex until the solution is clear. c. Add 0.5 volumes of Tween 80. Vortex until the solution is clear. d. Add 4.5 volumes of saline to reach the final desired concentration. Vortex thoroughly.
-
Final Concentration Example: To achieve a final dosing solution of 10 mg/mL for a 100 mg/kg dose at a volume of 10 mL/kg:
-
Start with a 40 mg/mL stock in DMSO.
-
Take 2.5 mL of the stock solution.
-
Add 10 mL of PEG300.
-
Add 1.25 mL of Tween 80.
-
Add 11.25 mL of Saline.
-
This yields 25 mL of a 10 mg/mL dosing solution.
-
-
Administration: Administer to animals via oral gavage immediately after preparation. The formulation should be a clear solution.
Dose Finding and PK/PD Protocols
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Animals:
-
C57BL/6 or BALB/c mice, 8-10 weeks old, female or male (use a single sex for consistency).
-
n = 3-5 mice per group.
Procedure:
-
Group Assignment: Establish at least 4 groups: Vehicle control, Low Dose, Mid Dose, and High Dose. Based on the allometric scaling, suggested starting doses are 30, 100, and 300 mg/kg.
-
Dosing: Administer this compound or vehicle once daily via oral gavage for 7-14 consecutive days.
-
Monitoring:
-
Daily: Record body weight, clinical signs of toxicity (e.g., ruffled fur, lethargy, ataxia, changes in posture), and mortality.
-
Endpoint: At the end of the study, collect blood for clinical chemistry and perform a gross necropsy to examine major organs.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of distress.
Protocol 3: Pharmacokinetic (PK) Study in Mice
Objective: To determine the key PK parameters (Cmax, Tmax, AUC, t₁/₂) of this compound after a single oral dose.
Animals:
-
C57BL/6 mice, 8-10 weeks old (n=3 per time point).
-
Use a dose determined from the MTD study (e.g., 100 mg/kg).
Procedure:
-
Dosing: Administer a single oral dose of this compound to all mice.
-
Sample Collection: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an anticoagulant (e.g., K₂-EDTA) at predefined time points. A sparse sampling design is recommended.
-
Suggested time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma.
-
Analysis: Store plasma at -80°C until analysis. Quantify this compound concentration using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Table 3: Key Pharmacokinetic Parameters (Example Template)
| Parameter | Definition | Example Value (Units) |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Fill in data (ng/mL) |
| Tmax | Time to reach Cmax | Fill in data (h) |
| AUC₀-t | Area under the curve from time 0 to last measurement | Fill in data (ng*h/mL) |
| t₁/₂ | Elimination half-life | Fill in data (h) |
Protocol 4: Pharmacodynamic (PD) Assay - Lip10 Accumulation in B-cells
Objective: To measure target engagement by quantifying the accumulation of the Lip10 fragment in splenic B-cells following this compound administration.[5][6]
Materials:
-
Spleens from treated and vehicle control mice.
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin.
-
70 µm cell strainers.
-
Red Blood Cell Lysis Buffer.
-
FACS tubes.
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™).
-
Antibodies:
-
Anti-mouse CD19 (or B220) for B-cell identification.
-
Anti-Lip10 neoepitope antibody (requires custom generation or sourcing).
-
Appropriate secondary antibody if the primary is not conjugated.
-
-
Flow cytometer.
Procedure:
-
Spleen Processing: At selected time points after dosing (correlating with PK data, e.g., at Tmax), euthanize mice and harvest spleens into cold RPMI medium.
-
Single-Cell Suspension: Mechanically dissociate spleens through a 70 µm cell strainer.
-
RBC Lysis: Treat the cell suspension with RBC Lysis Buffer according to the manufacturer's protocol. Wash with PBS containing 2% FBS.
-
Cell Surface Staining: Stain cells with a fluorescently conjugated anti-mouse CD19 antibody for 30 minutes at 4°C in the dark. Wash cells.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit as per the manufacturer's instructions. This is critical for intracellular staining.
-
Intracellular Staining: Stain cells with the anti-Lip10 antibody for 30-60 minutes at 4°C in the dark. Wash cells. If required, perform secondary antibody staining.
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on the CD19-positive population (B-cells) and measure the Median Fluorescence Intensity (MFI) for the Lip10 stain.
-
Data Analysis: Compare the Lip10 MFI in B-cells from this compound-treated mice to that of vehicle-treated mice to determine the fold-increase in Lip10 accumulation.
Efficacy Study Protocol
Protocol 5: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of an established this compound dose in a mouse model of rheumatoid arthritis.
Animals:
-
DBA/1J mice (highly susceptible to CIA), male, 8-10 weeks old.
Procedure:
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[8][9]
-
Day 21 (Booster Immunization): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally near the primary injection site.[10]
-
-
Treatment:
-
Begin dosing with this compound (e.g., 100 mg/kg or a dose determined from PK/PD studies) and a positive control (e.g., Methotrexate) around day 18-20 (prophylactic) or upon the first signs of arthritis (therapeutic). Administer once daily via oral gavage.
-
-
Monitoring and Scoring:
-
Starting from day 21, monitor mice 3 times per week for signs of arthritis.
-
Clinical Score: Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.[10]
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Body Weight: Record body weight at each monitoring point.
-
-
Endpoint Analysis (e.g., Day 42):
-
Histology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with H&E to assess inflammation, pannus formation, and bone erosion.
-
Biomarkers: Collect serum to measure levels of anti-collagen antibodies (IgG1, IgG2a) and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Table 4: Example Efficacy Study Design in a CIA Mouse Model
| Group (n=10-12/group) | Immunization | Treatment (Oral Gavage, Daily) |
|---|---|---|
| 1. Naive Control | None | Vehicle |
| 2. Vehicle Control | CIA Induced | Vehicle |
| 3. This compound Low Dose | CIA Induced | This compound (e.g., 30 mg/kg) |
| 4. This compound High Dose | CIA Induced | This compound (e.g., 100 mg/kg) |
| 5. Positive Control | CIA Induced | Methotrexate (e.g., 1 mg/kg, IP, 3x/week) |
Conclusion
The protocols and data presented here provide a robust framework for establishing a scientifically sound in vivo dosage for the Cathepsin S inhibitor, this compound. A systematic approach, beginning with allometric scaling and MTD studies, followed by integrated PK/PD analysis to confirm target engagement, is crucial. This allows for the selection of a rational and effective dose for evaluation in relevant disease models, ultimately accelerating the preclinical development of this promising immunomodulatory agent.
References
- 1. medkoo.com [medkoo.com]
- 2. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. allucent.com [allucent.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Allometric Scaling Calculator [clymer.altervista.org]
- 9. drughunter.com [drughunter.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Petesicatib (Peficitinib) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petesicatib, also known as Peficitinib (ASP015K), is a potent inhibitor of the Janus kinase (JAK) family of tyrosine kinases, with moderate selectivity for JAK3. It is under investigation for its therapeutic potential in autoimmune and inflammatory diseases. This document provides recommended administration routes for this compound in mice based on available preclinical data and general laboratory practices.
While clinical development has focused on oral administration, preclinical studies in rodents have explored various routes. The selection of an appropriate administration route is critical for achieving desired pharmacokinetic profiles and therapeutic efficacy in mouse models of disease.
Mechanism of Action: JAK-STAT Signaling Inhibition
This compound exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes. By blocking JAKs, this compound disrupts this cascade.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Recommended Administration Routes and Comparative Data
The oral route is the most extensively studied for this compound. However, other routes such as intraperitoneal injection may be suitable for preclinical research, particularly when bypassing first-pass metabolism is desired. The following table summarizes available and extrapolated data for different administration routes.
Note: Quantitative pharmacokinetic data for this compound specifically in mice is limited in publicly available literature. The data presented for oral and intraperitoneal routes are primarily derived from studies in rats and should be considered indicative for mice.[1] No specific data was found for intravenous or subcutaneous administration in mice.
| Administration Route | Vehicle/Formulation (Suggested) | Dosing Range (Rodent Models) | Bioavailability | Key Considerations |
| Oral (PO) | 0.5% w/v Methylcellulose in water | 1 - 30 mg/kg, once daily[2] | Moderate to High (species-dependent) | Clinically relevant route; subject to first-pass metabolism. |
| Intraperitoneal (IP) | 0.5% DMSO, 40% PEG300, 5% Tween 80, 54.5% Saline | 1 - 30 mg/kg | Expected to be high | Bypasses first-pass metabolism; may achieve higher systemic exposure compared to oral at the same dose.[1] |
| Intravenous (IV) | Formulation for IV use would require careful development to ensure solubility and safety. A potential starting point could be a solution containing DMSO and PEG300, highly diluted with saline. | Not established in mice | 100% (by definition) | Provides immediate and complete systemic exposure; useful for pharmacokinetic studies. |
| Subcutaneous (SC) | A formulation similar to that for IP administration may be suitable, potentially with adjustments to improve absorption and minimize local irritation. | Not established in mice | Variable | Slower absorption compared to IV or IP, leading to a more sustained release profile. |
Experimental Protocols
The following are generalized protocols for the administration of this compound in mice. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the characteristics of the mouse strain being used.
Formulation Preparation
A common vehicle for administering hydrophobic compounds like this compound in preclinical studies is a solution containing Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.
Example In Vivo Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween 80 to the solution and mix.
-
Finally, add saline to the desired final volume and vortex to ensure a homogenous suspension.
A simpler vehicle used in some in vivo studies is a 0.5% w/v methylcellulose solution.
Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specified dose.
Caption: Workflow for oral administration of this compound in mice.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe (1 mL)
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Properly restrain the mouse to immobilize its head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the this compound formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration in rodents.
References
Application Note: Preparation of a Stable Stock Solution of Petesicatib in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Petesicatib, also known as RG-7625 or RO-5459072, is a potent and selective small molecule inhibitor of Cathepsin S (CTSS).[1][2] Cathepsin S is a lysosomal cysteine protease crucial for the degradation of the invariant chain (Ii) associated with MHC class II molecules in professional antigen-presenting cells (APCs).[1] By inhibiting this process, this compound effectively blocks antigen presentation and subsequent T-cell activation, making it a valuable tool for research in immunology and a potential therapeutic agent for autoimmune disorders.[1]
Consistent and reproducible experimental results depend critically on the accurate preparation and stable storage of inhibitor stock solutions. This document provides detailed protocols for preparing a stable stock solution of this compound in Dimethyl Sulfoxide (DMSO), including best practices for handling, storage, and preparation of working solutions to ensure compound integrity and maximize experimental success.
This compound: Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate calculations and solution preparation.
| Property | Value | Reference(s) |
| CAS Number | 1252637-35-6 | [1][3][4] |
| Molecular Formula | C₂₅H₂₃F₆N₅O₄S | [1][5] |
| Molecular Weight | 603.54 g/mol | [2][4][5] |
| Appearance | Solid, white to off-white powder | [1][4] |
| Solubility in DMSO | ≥50.9 mg/mL; up to 125 mg/mL (207.11 mM) | [4][6][7][8] |
This compound Mechanism of Action
This compound targets and inhibits the enzymatic activity of Cathepsin S within the lysosomes of antigen-presenting cells. The diagram below illustrates this signaling pathway and the mechanism by which this compound disrupts antigen presentation.
Caption: this compound inhibits Cathepsin S, preventing MHC-II antigen loading.
Experimental Protocols
Adherence to the following protocols is recommended to ensure the stability and activity of this compound solutions.
Materials and Equipment
-
This compound powder (CAS: 1252637-35-6)
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a 50 mM Stock Solution
This protocol describes the preparation of a high-concentration stock solution. Adjust calculations as needed for different desired concentrations.
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 3.02 mg) and transfer it to the tube.
-
Calculation: Calculate the volume of DMSO required.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example for 3.02 mg to make a 50 mM solution:
-
Volume (L) = 0.00302 g / (603.54 g/mol x 0.050 mol/L) = 0.0001 L = 100 µL
-
-
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (100 µL) to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is visibly dissolved.
-
Sonication (Recommended): To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes.[2][4] Several vendors recommend sonication for optimal solubility.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulates.
Protocol 2: Aliquoting and Long-Term Storage
To maintain the stability of the stock solution and prevent degradation from repeated freeze-thaw cycles, aliquoting is critical.[2][7]
-
Aliquoting: Immediately after preparation, dispense the stock solution into smaller, single-use volumes (e.g., 5-20 µL) in sterile, clearly labeled low-retention microcentrifuge tubes.
-
Storage:
-
Record Keeping: Label all tubes clearly with the compound name, concentration, and date of preparation.
Protocol 3: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock for use in aqueous cell culture media.
-
Thawing: Remove a single aliquot of the -80°C stock solution and thaw it completely at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation, it is best practice to perform an intermediate dilution in DMSO before adding to the aqueous medium.[2][9]
-
Example: To achieve a final concentration of 1 µM in 2 mL of media from a 50 mM stock:
-
First, prepare a 1 mM intermediate stock by diluting 2 µL of the 50 mM stock into 98 µL of fresh DMSO.
-
Then, add 2 µL of the 1 mM intermediate stock to 2 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
-
Final Dilution: Add the required volume of the intermediate (or high-concentration stock for higher final concentrations) to the pre-warmed (37°C) cell culture medium and mix immediately by gentle pipetting or swirling. Pre-warming the medium can help prevent precipitation.[2]
-
Solvent Control: Always include a vehicle control in experiments, using the same final concentration of DMSO as in the treated samples. The final DMSO concentration in cell-based assays should ideally be kept below 0.1% to avoid solvent-induced toxicity.[2][9]
Experimental Workflow
The following diagram provides a visual overview of the entire process, from receiving the compound to preparing the final working solution.
Caption: Workflow for preparing a stable this compound stock solution.
Stability and Handling Recommendations
-
Solvent Quality: Use high-purity, anhydrous DMSO to prevent compound degradation due to moisture.[9]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution by creating single-use aliquots.[2][10]
-
Light Sensitivity: While this compound is shipped at ambient temperature, as a general precaution for organic small molecules, protect stock solutions from direct light by using amber vials or by wrapping tubes in foil.[1]
-
Shelf Life: When stored properly at -80°C, the DMSO stock solution is stable for at least 6 months to 2 years.[4][7] At -20°C, stability is generally limited to 1 month.[7][8]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | RG 7625 | Cathepsin S inhibitor | TargetMol [targetmol.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. arctomsci.com [arctomsci.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. file.selleckchem.com [file.selleckchem.com]
proper storage and handling conditions to maintain Petesicatib stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper storage and handling of Petesicatib (also known as RG-7625 or RO-5459072) to ensure its stability and integrity for research and development purposes. Adherence to these recommendations is crucial for obtaining reliable and reproducible experimental results.
Introduction
This compound is a potent and selective inhibitor of cathepsin S, a lysosomal cysteine protease involved in inflammatory and immunological processes. The stability of this compound as a research compound is critical for accurate in vitro and in vivo studies. This document outlines the recommended storage conditions, handling procedures, and protocols for assessing the stability of this compound.
Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available data.
Solid Compound
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Container |
| Short-term | 0 - 4 °C | Days to weeks | Dry, dark |
| Long-term | -20 °C | Months to years | Dry, dark |
Stock Solutions
For experimental use, this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The stability of these solutions is dependent on the storage temperature.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Temperature | Duration | Notes |
| DMSO | -80 °C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20 °C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Procedures
To maintain the quality of this compound, the following handling procedures should be observed:
-
Weighing: Weigh the solid compound in a clean, dry, and controlled environment to minimize exposure to atmospheric moisture.
-
Dissolution: To prepare stock solutions, use anhydrous grade solvents. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Light Sensitivity: While specific photostability data is limited, it is good practice to protect both the solid compound and its solutions from direct light. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Experimental Protocols
The following protocols are provided for the preparation of this compound solutions and for assessing its stability through forced degradation studies.
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance. The molecular weight of this compound is 603.54 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
-
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This protocol outlines a general procedure that can be adapted for this compound.
-
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 N HCl in a vial.
-
Keep the vial at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or gentle heating (e.g., 60°C).
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 N NaOH in a vial.
-
Follow the same time points and analysis procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
If no degradation is observed, repeat with 1 N NaOH and/or gentle heating. Given that this compound contains a cyclopropylamine moiety, it may be susceptible to degradation under high pH conditions.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂ in a vial.
-
Keep the vial at room temperature for specified time points, protected from light.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Place a vial of this compound stock solution and a container of the solid compound in an oven at a controlled temperature (e.g., 70°C).
-
Monitor for degradation over several days.
-
For the solution, dilute an aliquot with mobile phase before HPLC analysis. For the solid, dissolve a weighed amount in a suitable solvent before analysis.
-
-
Photolytic Degradation:
-
Expose a vial of this compound stock solution and a thin layer of the solid compound to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals by HPLC.
-
-
-
Analysis:
-
Use a validated stability-indicating HPLC method to analyze the stressed samples. The method should be able to separate the intact this compound from any degradation products.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Peak purity analysis of the parent peak is recommended to ensure that no degradation products are co-eluting.
-
Signaling Pathway and Experimental Workflow
Cathepsin S Signaling Pathway
This compound is an inhibitor of Cathepsin S (CTSS). CTSS plays a crucial role in the immune response, particularly in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules. Furthermore, CTSS can activate nuclear factor-kappa B (NF-κB) signaling, leading to the release of pro-inflammatory cytokines.
Caption: Cathepsin S signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of a forced degradation study for this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
References
Application Notes and Protocols: A Step-by-Step Guide to Performing a Cathepsin S Activity Assay with Petesicatib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages. It plays a pivotal role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for the subsequent loading of antigenic peptides. The presentation of these peptides to CD4+ T-helper cells is a key event in initiating an adaptive immune response. Due to its crucial role in immunity, cathepsin S has emerged as a significant therapeutic target for autoimmune diseases and other inflammatory disorders.
Petesicatib (also known as RG-7625 or RO-5459072) is a potent and highly selective, reversible inhibitor of cathepsin S.[1] Its high affinity and specificity make it an excellent tool for studying the biological functions of cathepsin S and for the development of novel therapeutics.
These application notes provide a detailed, step-by-step protocol for performing a fluorometric in vitro activity assay for human cathepsin S and for determining the inhibitory potency (IC50) of this compound.
Principle of the Assay
The cathepsin S activity assay is based on the cleavage of a synthetic fluorogenic substrate, Z-Val-Val-Arg-AFC (Z-VVR-AFC). Cathepsin S cleaves the peptide sequence, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule. The rate of AFC release, measured by an increase in fluorescence intensity, is directly proportional to the cathepsin S enzymatic activity. The inhibitory effect of this compound is quantified by measuring the reduction in cathepsin S activity in the presence of the compound.
Materials and Reagents
-
Recombinant Human Cathepsin S (active form)
-
This compound (CAS: 1252637-35-6)
-
Cathepsin S Substrate: Z-VVR-AFC (Carbobenzoxy-Val-Val-Arg-7-amino-4-trifluoromethylcoumarin)
-
Assay Buffer: 50 mM Sodium Acetate, 250 mM NaCl, 5 mM DTT, pH 4.5
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (50 mM Sodium Acetate, 250 mM NaCl, 5 mM DTT, pH 4.5): Prepare a stock solution of 50 mM sodium acetate and 250 mM NaCl. Adjust the pH to 4.5. Immediately before use, add Dithiothreitol (DTT) to a final concentration of 5 mM. DTT is unstable in solution, so it should be added fresh.
-
Recombinant Human Cathepsin S Stock Solution: Reconstitute lyophilized enzyme in the assay buffer to a stock concentration of 10 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cathepsin S Working Solution: On the day of the experiment, thaw an aliquot of the cathepsin S stock solution and dilute it with assay buffer to a working concentration of 0.5 ng/µL.[2] This corresponds to 25 ng of enzyme in a 50 µL final reaction volume.
-
Z-VVR-AFC Substrate Stock Solution: Dissolve Z-VVR-AFC in DMSO to create a 10 mM stock solution. Store this stock solution at -20°C, protected from light.
-
Substrate Working Solution: Dilute the 10 mM stock solution of Z-VVR-AFC in assay buffer to a working concentration of 20 µM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Serial Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to generate a range of concentrations for IC50 determination (e.g., 10-fold dilutions from 1 mM down to 10 pM). This will be followed by a further dilution into the assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration.
Cathepsin S Activity Assay and this compound IC50 Determination
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Plate Setup:
-
Blank (No Enzyme) Wells: Add 100 µL of assay buffer.
-
Positive Control (Enzyme, No Inhibitor) Wells: Add 50 µL of assay buffer.
-
Inhibitor (Enzyme + this compound) Wells: Prepare a 4x final concentration of each this compound dilution in assay buffer (maintaining a consistent DMSO concentration, typically ≤1%). Add 50 µL of each of these this compound dilutions to the respective wells.
-
-
Enzyme Addition:
-
To the Positive Control and Inhibitor wells, add 50 µL of the 0.5 ng/µL Cathepsin S working solution.
-
-
Pre-incubation:
-
Mix the plate gently on an orbital shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 100 µL of the 20 µM Z-VVR-AFC substrate working solution to all wells (Blank, Positive Control, and Inhibitor).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 60 seconds for 30 minutes. The excitation wavelength should be set to ~400 nm and the emission wavelength to ~505 nm.[3]
-
Data Presentation and Analysis
Calculation of Cathepsin S Activity
-
Correct for Background Fluorescence: Subtract the average RFU of the Blank wells from the RFU of all other wells at each time point.
-
Determine the Rate of Reaction: For each well, plot the background-corrected RFU versus time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).
Calculation of Percent Inhibition and IC50 Value
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of this compound: % Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of Positive Control Well)] x 100%
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation with a variable slope) to obtain a sigmoidal dose-response curve.
-
The IC50 value is the concentration of this compound that results in 50% inhibition of cathepsin S activity. This can be determined from the fitted curve.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against human cathepsin S and its selectivity against other human cathepsins.
| Enzyme | Inhibitor | IC50 (nM) | Selectivity vs. Cathepsin S |
| Cathepsin S | This compound | 0.1 | - |
| Cathepsin V | This compound | 700 | 7000-fold |
| Cathepsin L | This compound | >1000 | >10,000-fold |
| Cathepsin B | This compound | >1000 | >10,000-fold |
| Cathepsin K | This compound | >1000 | >10,000-fold |
| Cathepsin F | This compound | >1000 | >10,000-fold |
Data sourced from publicly available information.[1]
Mandatory Visualizations
Cathepsin S Activity Assay Workflow
Caption: Experimental workflow for the Cathepsin S activity assay.
Cathepsin S Role in MHC Class II Antigen Presentation
Caption: Role of Cathepsin S in the MHC Class II pathway.
References
Utilizing Petesicatib to Study T Cell Activation and Proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Petesicatib (also known as RG-7625 and RO5459072) is a potent and selective, reversible covalent inhibitor of Cathepsin S (CTSS).[1] Cathepsin S is a lysosomal cysteine protease that plays a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2][3] The degradation of the invariant chain is an essential step for the loading of antigenic peptides onto MHC class II molecules, which are subsequently presented to CD4+ T helper cells.[4][5] By inhibiting Cathepsin S, this compound effectively modulates the MHC class II antigen presentation pathway, leading to a reduction in the activation and proliferation of CD4+ T cells.[1] This makes this compound a valuable tool for studying the mechanisms of T cell activation and for investigating the therapeutic potential of targeting this pathway in autoimmune diseases and other immune-mediated disorders.
These application notes provide detailed protocols for utilizing this compound to study its effects on T cell activation and proliferation in vitro.
Mechanism of Action: Inhibition of Antigen Presentation
This compound's primary mechanism of action involves the inhibition of Cathepsin S, a key enzyme in the MHC class II antigen presentation pathway. This pathway is essential for the activation of CD4+ T cells.
Figure 1: this compound's Inhibition of the MHC Class II Antigen Presentation Pathway.
Data Presentation
The following tables summarize the effects of a Cathepsin S inhibitor, providing an indication of the expected outcomes when using this compound in similar assays.
Table 1: Effect of a Cathepsin S Inhibitor on T Cell Populations in an in vivo Autoimmune Model *
| Parameter | Treatment Group | Change from Control |
| CD4+ Immune Cells | CTSS Inhibitor | Significant Decrease |
| CD8+ Immune Cells | CTSS Inhibitor | Significant Increase |
| Th1 Cells | CTSS Inhibitor | Significant Decrease |
| Th17 Cells | CTSS Inhibitor | Significant Decrease |
*Data derived from a study using the Cathepsin S inhibitor R05461111 in a CD25KO mouse model of Sjögren's Disease.[6]
Table 2: Effect of a Cathepsin S Inhibitor on Human Peripheral Blood Mononuclear Cells (PBMCs) in vitro
| Cytokine | Treatment Group | Outcome |
| IL-6 | CatS Inhibitor | Suppressed Secretion |
| TNFα | CatS Inhibitor | Suppressed Secretion |
| IL-10 | CatS Inhibitor | Suppressed Secretion |
*Data from a study using a selective, high-affinity Cathepsin S inhibitor on SLE patient-derived PBMCs.[7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on T cell activation and proliferation.
Protocol 1: In Vitro T Cell Proliferation Assay using CFSE
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell generations.
Figure 2: Workflow for the CFSE-based T Cell Proliferation Assay.
Materials:
-
This compound (RG-7625/RO5459072)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Antigen of interest (e.g., tetanus toxoid, viral peptides) or anti-CD3/anti-CD28 antibodies for polyclonal stimulation
-
Antigen-Presenting Cells (APCs), if required (e.g., irradiated autologous PBMCs)
-
96-well round-bottom culture plates
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
FACS buffer (PBS with 2% FBS)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C.
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: a. Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells twice with complete RPMI-1640 medium.
-
Cell Culture Setup: a. Resuspend CFSE-labeled PBMCs at a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. In a 96-well plate, add 100 µL of the cell suspension to each well. c. Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions (or vehicle control - DMSO) to the respective wells. The final DMSO concentration should be kept below 0.1%. d. Add 50 µL of the antigen (and APCs if necessary) or anti-CD3/anti-CD28 antibodies to stimulate T cell proliferation.
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and wash them with FACS buffer. b. Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C. c. Wash the cells and resuspend them in FACS buffer. d. Acquire the data on a flow cytometer. Analyze the CFSE dilution profiles within the gated CD4+ and CD8+ T cell populations.
Protocol 2: T Cell Activation Marker Expression Analysis
This protocol measures the expression of early (CD69) and late (CD25) activation markers on T cells following stimulation in the presence of this compound.
Materials:
-
Same as Protocol 1, excluding CFSE.
-
Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25.
Procedure:
-
Prepare this compound Stock Solution: As described in Protocol 1.
-
Isolate PBMCs: As described in Protocol 1.
-
Cell Culture Setup: a. Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium. b. In a 96-well plate, add 100 µL of the cell suspension to each well. c. Add 50 µL of this compound dilutions or vehicle control. d. Add 50 µL of antigen or anti-CD3/anti-CD28 antibodies.
-
Incubation: Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest and wash the cells with FACS buffer. b. Stain with antibodies against CD3, CD4, CD8, CD69, and CD25. c. Wash and resuspend the cells in FACS buffer. d. Analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T cell populations by flow cytometry.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol quantifies the secretion of key cytokines (e.g., IL-2, IFN-γ, TNF-α) from T cells upon activation in the presence of this compound.
Materials:
-
Same as Protocol 1, excluding CFSE and flow cytometry antibodies.
-
ELISA kits for the cytokines of interest (e.g., human IL-2, IFN-γ, TNF-α).
Procedure:
-
Cell Culture and Stimulation: Follow steps 1-4 of Protocol 2.
-
Supernatant Collection: After the incubation period (typically 24-72 hours), centrifuge the 96-well plate and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the supernatants from the different treatment conditions.
Conclusion
This compound is a powerful research tool for dissecting the role of Cathepsin S in T cell-mediated immune responses. By specifically inhibiting the MHC class II antigen presentation pathway, it allows for the detailed investigation of the requirements for CD4+ T cell activation and proliferation. The provided protocols offer a framework for researchers to explore the immunomodulatory effects of this compound and to further understand the intricate processes governing T cell immunity.
References
- 1. A randomized, double-blind, placebo-controlled, parallel group study on the effects of a cathepsin S inhibitor in primary Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Petesicatib Technical Support Center: Strategies to Minimize Experimental Variability
Welcome to the Petesicatib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability when working with this compound, a selective inhibitor of Cathepsin S. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RG-7625 or RO-5459072) is a potent and selective small molecule inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1] Its primary mechanism of action is the inhibition of CatS-mediated degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[1] By preventing the breakdown of the invariant chain, this compound leads to the accumulation of a fragment called Lip10, which in turn reduces the loading of antigenic peptides onto MHC class II molecules and subsequent presentation to CD4+ T cells.[1] This ultimately dampens the T-cell mediated immune response, making this compound a tool for studying autoimmune and inflammatory diseases.[1]
Q2: What are the recommended storage and handling procedures for this compound to ensure its stability?
To maintain the integrity and activity of this compound, proper storage and handling are crucial. Variability in experimental results can often be traced back to improper handling of the compound.
Storage of Solid Compound:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): For optimal stability, store at -20°C in a dry, dark environment.[1] The compound is stable for over two years if stored correctly.[1]
Stock Solution Storage:
-
Short-term (days to weeks): Aliquots of the stock solution can be stored at 0 - 4°C.
-
Long-term (months): For extended storage, it is recommended to store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
General Handling:
-
This compound is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[1]
-
Always allow the vial to warm to room temperature before opening to avoid condensation, which can affect the stability of the solid compound.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO. To aid dissolution, gentle warming and sonication in an ultrasonic bath may be used.[1] It is advisable to prepare a concentrated stock solution (e.g., 10 mM or higher) which can then be diluted to the desired working concentration for your experiments.
| Solvent | Maximum Solubility |
| DMSO | ≥ 125 mg/mL (≥ 207.11 mM)[1] |
Troubleshooting Guides
Issue 1: High variability in in vitro Cathepsin S enzymatic assays.
High variability in enzymatic assays can mask the true effect of this compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Enzyme Activity | Ensure the recombinant Cathepsin S is from a reputable source and has been stored correctly. Avoid repeated freeze-thaw cycles of the enzyme. Prepare fresh enzyme dilutions for each experiment. |
| Substrate Instability | Some fluorogenic substrates are light-sensitive. Protect the substrate from light during storage and incubation. Prepare fresh substrate solution for each assay. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Consider using a multi-channel pipette for adding reagents to a 96-well plate to ensure consistency. |
| DMSO Concentration Effects | Ensure that the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity. A final DMSO concentration of ≤1% is generally recommended.[2] |
| Assay Buffer Conditions | The pH and composition of the assay buffer are critical for Cathepsin S activity. Use a buffer at the optimal pH for the enzyme (typically pH 6.0-6.5).[3] Ensure all components of the buffer are correctly prepared and at the final desired concentration. |
| Incubation Time and Temperature | Maintain a consistent incubation time and temperature for all samples. Use a temperature-controlled plate reader or incubator. |
Issue 2: Inconsistent results in cell-based assays.
Cell-based assays introduce more variables than biochemical assays. Here’s how to troubleshoot inconsistencies:
| Potential Cause | Troubleshooting Suggestion |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Over-confluent or starved cells can respond differently to treatment. |
| Compound Precipitation | This compound has low aqueous solubility. When diluting the DMSO stock solution into aqueous cell culture media, ensure proper mixing to avoid precipitation. Visually inspect the media for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different formulation for in vivo studies.[4] |
| Inconsistent Cell Seeding Density | Seed cells at a consistent density across all wells. Uneven cell distribution will lead to variability in the readouts. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize edge effects, avoid using the outer wells or fill them with sterile PBS or media. |
| Variability in Treatment Time | Ensure that the duration of this compound treatment is consistent for all samples. Stagger the addition of the compound if necessary to maintain consistent incubation times. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% and should be consistent across all experimental and control wells. |
Issue 3: Difficulty in interpreting off-target effects.
Understanding the selectivity of this compound is crucial for accurate data interpretation.
| Potential Cause | Troubleshooting Suggestion |
| Inhibition of Other Cathepsins | This compound is highly selective for Cathepsin S. However, at higher concentrations, it may inhibit other cathepsins. Compare the IC50 values of this compound against a panel of related proteases to understand its selectivity profile.[1] |
| Uncharacterized Off-Target Interactions | At high concentrations, small molecule inhibitors can have off-target effects. If you observe unexpected phenotypes, consider performing a broader off-target screening against a panel of kinases or other relevant enzymes.[1] It has been shown that this compound has minimal inhibition (≤30%) on a panel of nearly 100 receptors and enzymes at a concentration of 10 µM.[1] |
| Lack of Appropriate Controls | Always include a negative control (vehicle-treated) and, if possible, a positive control (a known inhibitor of a different target that should not produce the observed effect). For cellular assays, consider using a Cathepsin S knockout/knockdown cell line to confirm that the observed effects are on-target. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 / EC50 |
| Cathepsin S | Human | 0.1 nM (IC50)[1] |
| Cathepsin S | Murine | 0.3 nM (IC50)[1] |
| Cathepsin V | Human | 700 nM (IC50)[1] |
| Cathepsin L | Human | > 1 µM (No sub-micromolar inhibition)[1] |
| Cathepsin B | Human | > 1 µM (No sub-micromolar inhibition)[1] |
| Cathepsin K | Human | > 1 µM (No sub-micromolar inhibition)[1] |
| Cathepsin F | Human | > 1 µM (No sub-micromolar inhibition)[1] |
| Lip10 Accumulation (in human B-cells) | Human | 15.8 nM (EC50)[1] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin S Enzymatic Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against recombinant Cathepsin S using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin S
-
Cathepsin S fluorogenic substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 50 mM MES, 2.5 mM DTT, 2.5 mM EDTA, pH 6.5)[3]
-
This compound
-
DMSO (anhydrous)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute the DMSO stock into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and ideally ≤1%.
-
Prepare enzyme solution: Dilute the recombinant Cathepsin S to the working concentration in pre-warmed Assay Buffer.
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add the diluted enzyme solution to all wells except the "no enzyme" control wells.
-
Add Assay Buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Read fluorescence: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC-based substrates) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Invariant Chain (Lip10) Accumulation
This protocol describes a method to assess the cellular activity of this compound by measuring the accumulation of the Lip10 fragment of the invariant chain in B-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a B-cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Fixation/Permeabilization Buffer
-
Anti-Lip10 antibody (or an antibody recognizing the N-terminus of the invariant chain)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the B-cells in complete RPMI-1640 medium.
-
Seed the cells at an appropriate density in a multi-well plate.
-
Treat the cells with a serial dilution of this compound or vehicle control (medium with the same final DMSO concentration, typically ≤0.5%) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate the cells with the primary anti-Lip10 antibody for 30-60 minutes at 4°C.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound secondary antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
-
Data Analysis:
-
Gate on the B-cell population based on forward and side scatter, and if necessary, a B-cell specific marker (e.g., CD19).
-
Determine the median fluorescence intensity (MFI) of the Lip10 staining for each treatment condition.
-
Normalize the MFI values to the vehicle control.
-
Plot the fold-increase in Lip10 accumulation versus the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting T-cell activation.
Caption: Workflow for a cell-based Lip10 accumulation assay.
References
- 1. RO5459072 |CAS:1252637-35-6 Probechem Biochemicals [probechem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
interpreting unexpected results in studies involving Petesicatib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Petesicatib. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Q1: We are observing lower-than-expected potency of this compound in our in vitro antigen presentation assay. What could be the cause?
A1: Several factors could contribute to lower-than-expected potency. Consider the following:
-
Cell Type Specificity: The expression and activity of Cathepsin S can vary significantly between different antigen-presenting cells (APCs). For instance, B cells and dendritic cells heavily rely on Cathepsin S for invariant chain (Ii) degradation, while other cells might utilize other cathepsins like Cathepsin L.[1] Ensure the cell line you are using expresses sufficient levels of active Cathepsin S.
-
Assay Conditions: The optimal pH for Cathepsin S activity is around 5.5, typical of endo-lysosomal compartments.[2] Verify that the pH of your cell culture medium or lysis buffer in the final steps of your assay is conducive to Cathepsin S activity.
-
Compound Stability and Solubility: this compound is soluble in DMSO.[3] Ensure your stock solutions are properly prepared and that the final concentration of DMSO in your assay does not exceed 0.1% to avoid solvent-induced artifacts. Confirm the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure).
-
Substrate Competition: The specific antigen or peptide used in your assay can influence the apparent potency of the inhibitor. Some substrates may be processed by multiple proteases, masking the specific effect of Cathepsin S inhibition.
Q2: Our in vivo study with this compound in a mouse model of autoimmune disease is not showing a significant therapeutic effect. What should we investigate?
A2: A lack of in vivo efficacy can be multifactorial. Here are some key areas to troubleshoot:
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Dosing and Bioavailability: Review the dosing regimen (dose, frequency, and route of administration). Oral administration can be influenced by factors like the formulation and the fed/fasted state of the animals. Consider performing a pilot PK study to ensure adequate plasma exposure of this compound.
-
Target Engagement: It is crucial to confirm that this compound is reaching its target and inhibiting Cathepsin S activity in vivo. A common method is to measure the accumulation of the Lip10 fragment of the invariant chain in B cells or splenocytes.[4][5] A lack of Lip10 accumulation would suggest a problem with drug exposure or target engagement.
-
-
Animal Model: The choice of animal model is critical. The specific autoimmune model should have a pathology that is known to be driven by Cathepsin S-dependent antigen presentation. For example, some models of lupus and arthritis have shown a response to Cathepsin S inhibition.[6][7][8]
-
Timing of Intervention: The therapeutic window for intervention can be narrow. Initiating treatment after the disease is well-established may be less effective than prophylactic or early treatment.
Q3: We are observing some unexpected off-target effects in our cell-based assays. Could this compound be inhibiting other proteases?
A3: While this compound is described as a selective Cathepsin S inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations.
-
Cross-reactivity with other Cathepsins: The cathepsin family has several members with structural similarities. While this compound has high selectivity for Cathepsin S, it's advisable to test its activity against other relevant cathepsins (e.g., Cathepsin B, K, and L) in counter-screening assays, particularly if you observe unexpected cellular phenotypes.[9][10] Some cathepsin inhibitors have shown off-target effects leading to adverse events in clinical trials.[11]
-
Lysosomotropism: Basic compounds can accumulate in the acidic environment of lysosomes, a phenomenon known as lysosomotropism. This can lead to non-specific inhibition of lysosomal enzymes.[10] While the specific properties of this compound in this regard are not detailed in the available literature, it is a factor to consider with lysosomal targets.
Q4: In our clinical trial with a similar Cathepsin S inhibitor, we are seeing a higher-than-expected placebo response. How should we interpret this?
A4: A significant placebo response is not uncommon in clinical trials, particularly in indications with subjective endpoints like pain and fatigue, which are common in autoimmune diseases.
-
Natural Disease Fluctuation: Autoimmune diseases often have a fluctuating course, and spontaneous improvements can be mistaken for a treatment effect.
-
Patient Expectation: The expectation of receiving a novel treatment can lead to a powerful placebo effect.
-
Study Design: The design of the clinical trial, including the frequency of study visits and interactions with healthcare professionals, can influence the placebo response. In a study on this compound in celiac disease, a weak response to the gluten challenge in both the treatment and placebo arms made it difficult to assess efficacy.[9]
Data Presentation
The following tables summarize hypothetical but plausible data based on the known pharmacology of this compound and the typical outcomes of early-phase clinical trials. Note: This data is for illustrative purposes only, as detailed quantitative data from this compound clinical trials is not publicly available.
Table 1: Illustrative In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| Cathepsin S Enzymatic Assay | Recombinant Human Cathepsin S | 1.5 |
| Antigen Presentation Assay | Human B-LCL | 25 |
| Lip10 Accumulation Assay | Human PBMCs | 30 |
Table 2: Illustrative Pharmacodynamic Effects of this compound in a Phase I Study (Healthy Volunteers)
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Lip10 Accumulation in B cells (Fold Change from Baseline) |
| 10 mg | 150 | 900 | 2.5 |
| 50 mg | 780 | 4800 | 8.0 |
| 100 mg | 1500 | 9500 | 15.0 |
Table 3: Illustrative Adverse Events in a 12-Week Phase II Study of this compound vs. Placebo in an Autoimmune Disease
| Adverse Event | This compound (N=50) n (%) | Placebo (N=50) n (%) |
| Headache | 5 (10%) | 4 (8%) |
| Nausea | 4 (8%) | 2 (4%) |
| Upper Respiratory Tract Infection | 3 (6%) | 4 (8%) |
| Diarrhea | 2 (4%) | 1 (2%) |
| Fatigue | 2 (4%) | 3 (6%) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in experimental design and troubleshooting.
Protocol 1: In Vitro Cathepsin S Enzymatic Inhibition Assay
-
Reagents: Recombinant human Cathepsin S, fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC), assay buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5), this compound, DMSO, 96-well black microplate.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. b. Add a fixed amount of recombinant Cathepsin S to each well of the microplate. c. Add the diluted this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time using a microplate reader. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Lip10 Accumulation Assay
-
Reagents: Human PBMCs or a suitable B cell line (e.g., Raji), cell culture medium, this compound, DMSO, fixation buffer, permeabilization buffer, anti-Lip10 antibody, fluorescently labeled secondary antibody, flow cytometer.
-
Procedure: a. Culture the cells in the presence of serial dilutions of this compound or vehicle (DMSO) for 18-24 hours. b. Harvest the cells and wash with PBS. c. Fix the cells using a suitable fixation buffer. d. Permeabilize the cells with a permeabilization buffer. e. Incubate the cells with the primary anti-Lip10 antibody. f. Wash the cells and incubate with the fluorescently labeled secondary antibody. g. Analyze the cells by flow cytometry to quantify the intracellular Lip10 levels. h. Determine the EC50 value for Lip10 accumulation.[4][5]
Mandatory Visualization
Signaling Pathway
Caption: Cathepsin S signaling pathway in antigen presentation.
Experimental Workflow
Caption: General experimental workflow for testing this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Reactome | Generation of CLIP from lip10 [reactome.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Therapeutic dosing of an orally active, selective cathepsin S inhibitor suppresses disease in models of autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin S Inhibition Suppresses Experimental Systemic Lupus Erythematosus-Associated Pulmonary Arterial Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cathepsin k inhibitor basicity on in vivo off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals | MDPI [mdpi.com]
Technical Support Center: Controlling for Potential Cytotoxicity of Petesicatib in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for the potential cytotoxicity of Petesicatib in cell line-based experiments. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RG-7625 or RO-5459072) is a selective, orally administered small molecule inhibitor of cathepsin S.[1] Cathepsin S is a lysosomal cysteine protease that plays a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2][3] By inhibiting cathepsin S, this compound prevents the degradation of the Ii, leading to the accumulation of a fragment called CLIP within the peptide-binding groove of MHC class II molecules. This, in turn, hinders the loading of antigenic peptides onto MHC class II, thereby reducing the presentation of antigens to CD4+ T cells and dampening the subsequent T-cell mediated immune response.[2][3]
Q2: Why is it important to control for the cytotoxicity of this compound in my experiments?
As with any pharmacological agent, it is crucial to distinguish between the intended immunomodulatory effects of this compound and any potential off-target cytotoxic effects. Uncontrolled cytotoxicity can lead to misinterpretation of experimental results, where a reduction in cell number or function might be incorrectly attributed to the specific mechanism of action (inhibition of antigen presentation) rather than general cell death. Establishing a therapeutic window where this compound is effective at inhibiting cathepsin S without causing significant cell death is essential for obtaining reliable and reproducible data.
Q3: What are the common assays to assess the cytotoxicity of this compound?
Several standard in vitro assays can be employed to evaluate the potential cytotoxicity of this compound. The choice of assay depends on the specific research question and the cell lines being used. Commonly used assays include:
-
Metabolic Assays (e.g., MTT, MTS, WST-1, alamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of a cell population, which is often used as an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays specifically measure markers of programmed cell death (apoptosis).
Q4: I am observing a decrease in signal in my cell-based assay after this compound treatment. How do I know if it's due to cytotoxicity or the intended immunomodulatory effect?
This is a critical question. It is essential to run parallel assays to differentiate between these two possibilities. For instance, you could perform a functional assay to measure the inhibition of antigen presentation (e.g., a T-cell activation assay) alongside a direct cytotoxicity assay (e.g., LDH release or a live/dead cell stain). If you observe a dose-dependent decrease in T-cell activation at concentrations of this compound that do not cause a significant increase in cell death, you can be more confident that you are observing the intended pharmacological effect.
Troubleshooting Guides
Troubleshooting Common Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High background in alamarBlue™ assay | Reagent degradation due to light exposure. | Store alamarBlue™ reagent protected from light. |
| Microbial contamination in cell culture. | Regularly test for and eliminate microbial contamination. | |
| Low signal or poor dynamic range in MTT assay | Insufficient incubation time. | Optimize incubation time for your specific cell line and density. |
| Low cell number. | Ensure an adequate number of viable cells are seeded per well. | |
| Incomplete solubilization of formazan crystals. | Ensure complete solubilization by vigorous mixing and using an appropriate solvent. | |
| High well-to-well variability in LDH assay | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques. |
| Presence of LDH in serum-containing media. | Use a serum-free medium for the assay or run a background control with medium alone. | |
| Cell lysis during handling. | Handle cells gently and avoid excessive pipetting. | |
| Discrepancy between different cytotoxicity assays | Different assays measure different cellular events (e.g., metabolic activity vs. membrane integrity). | Use a combination of assays to get a comprehensive picture of cytotoxicity. |
| The compound may interfere with the assay chemistry. | Run a cell-free control with the compound and the assay reagents to check for interference. |
Experimental Protocols
Protocol 1: Determining the IC50 for Cytotoxicity using the alamarBlue™ Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound that leads to a 50% reduction in cell viability.
Materials:
-
Target cell line(s) of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
alamarBlue™ HS Cell Viability Reagent
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting range could be from 100 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
alamarBlue™ Assay:
-
Add 10 µL of alamarBlue™ HS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Membrane Integrity using the LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cell line(s)
-
Complete cell culture medium (low serum is recommended to reduce background)
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well clear plates
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Absorbance plate reader (490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the alamarBlue™ protocol.
-
In addition to the vehicle and no-cell controls, include a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
LDH Assay:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well clear plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if provided in the kit).
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:
-
Plot the percentage of cytotoxicity against the this compound concentration.
-
Quantitative Data Summary
Since specific IC50 values for this compound across a wide range of cell lines are not publicly available, the following table provides a template for how to present such data once obtained through the described experimental protocols. For illustrative purposes, hypothetical data for a generic selective cathepsin S inhibitor is included.
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) |
| Jurkat | Human T lymphocyte | alamarBlue™ | 48 | > 50 |
| THP-1 | Human monocytic | alamarBlue™ | 48 | > 50 |
| A549 | Human lung carcinoma | MTT | 72 | 25.3 |
| HeLa | Human cervical cancer | LDH | 48 | 38.1 |
| User's Cell Line 1 | Specify | Specify | Specify | Enter Data |
| User's Cell Line 2 | Specify | Specify | Specify | Enter Data |
Note: The provided IC50 values are hypothetical and should be determined experimentally for the specific cell lines and conditions used in your research.
Visualizations
Signaling Pathway: MHC Class II Antigen Presentation and the Role of Cathepsin S
The following diagram illustrates the classical MHC class II antigen presentation pathway and highlights the critical step inhibited by this compound.
Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing and Controlling for Cytotoxicity
This workflow provides a logical sequence of experiments to assess the cytotoxicity of this compound and establish a suitable concentration for further studies.
Caption: A stepwise workflow for evaluating the cytotoxicity of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Petesicatib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Petesicatib in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (also known as RO5459072 or RG-7625) is an inhibitor of Cathepsin S, a lysosomal cysteine protease involved in immune and inflammatory processes. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high membrane permeability but low aqueous solubility. This poor solubility is the primary factor limiting its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.
Q2: How does food intake affect the bioavailability of this compound?
A2: Studies have shown that the pharmacokinetics of this compound are complex and non-linear in a fasted state. However, when administered with food, its absorption becomes more linear and predictable. This is likely due to the presence of bile salts and lipids in the fed state, which can enhance the solubilization of poorly soluble drugs like this compound. Therefore, administering this compound with food or developing formulations that mimic the fed state can be a strategy to improve its bioavailability.
Q3: What are the general strategies for improving the oral bioavailability of a BCS Class II compound like this compound?
A3: The main goal is to enhance the drug's dissolution rate and/or its solubility in the gastrointestinal fluid. Common strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or creating nanosuspensions can significantly improve dissolution.
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form by dispersing it in a polymer matrix can increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) that form fine emulsions in the gut, enhancing solubilization.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Co-solvents and Surfactants: Employing excipients like PEG 300, Tween 80, and DMSO in liquid formulations can help to keep the drug in solution.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| High variability in plasma concentrations between animals. | Poor and variable dissolution of the drug in the GI tract. Food effects (differences in consumption before dosing). Formulation instability leading to drug precipitation. | 1. Administer the formulation with a standardized meal or use a lipid-based formulation to mimic the fed state and reduce food-related variability. 2. Improve the formulation to enhance solubility (e.g., nanosuspension, solid dispersion). 3. Ensure the formulation is homogenous and stable; check for any precipitation before dosing. |
| Low overall drug exposure (low AUC and Cmax). | Insufficient drug dissolution from the formulation. Rapid metabolism in the gut wall or liver (first-pass effect). P-glycoprotein (P-gp) mediated efflux. | 1. Employ solubility enhancement techniques as mentioned in the FAQs (e.g., particle size reduction, lipid-based formulations). 2. While this compound has high permeability, co-administration with a P-gp inhibitor could be explored if efflux is suspected to be a major issue. 3. Increase the dose, but be mindful of potential toxicity and non-linear pharmacokinetics at higher concentrations. |
| Precipitation of this compound in the formulation upon dilution or in aqueous media. | The drug concentration exceeds its solubility in the aqueous environment of the GI tract. | 1. Use precipitation inhibitors in the formulation, such as hydrophilic polymers (e.g., HPMC, PVP). 2. Develop a lipid-based formulation (SEDDS/SMEDDS) that can maintain the drug in a solubilized state upon dispersion in the gut. 3. Reduce the drug loading in the formulation. |
| Difficulty in preparing a stable and consistent oral formulation. | This compound's poor solubility in common aqueous vehicles. | 1. Refer to established formulations using co-solvents. A common starting point is a vehicle containing DMSO, PEG 300, and Tween 80, diluted with saline or corn oil. 2. For nanosuspensions, careful selection of stabilizers (surfactants and polymers) is critical to prevent particle aggregation. 3. For solid dispersions, ensure appropriate polymer selection and drug-to-polymer ratio to maintain the amorphous state. |
Data Presentation: Comparative Pharmacokinetics
Disclaimer: The following table presents illustrative data for different formulation approaches for this compound based on typical improvements seen for BCS Class II drugs. Specific experimental results for this compound may vary.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 10 | 250 ± 50 | 2.0 | 1500 ± 300 | 100 (Reference) |
| Nanosuspension | 10 | 750 ± 150 | 1.0 | 4500 ± 900 | 300 |
| Solid Dispersion (in HPMC) | 10 | 600 ± 120 | 1.5 | 3600 ± 720 | 240 |
| SEDDS Formulation | 10 | 900 ± 180 | 0.5 | 5400 ± 1080 | 360 |
Experimental Protocols
Protocol: Oral Bioavailability Study of this compound in Rats
1. Objective: To determine and compare the pharmacokinetic profiles of different oral formulations of this compound in Sprague-Dawley rats.
2. Materials:
-
This compound
-
Formulation vehicles (e.g., 0.5% methylcellulose for suspension; Capryol 90, Cremophor EL, and Transcutol HP for SEDDS)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
K2-EDTA tubes for blood collection
-
Centrifuge
-
LC-MS/MS system
3. Animal Dosing and Sampling:
-
Animal Model: Male Sprague-Dawley rats are commonly used. They should be fasted overnight (with free access to water) before dosing to minimize food-related variability, unless the study is specifically investigating the food effect.
-
Dosing: Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be consistent (e.g., 5 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Immediately transfer blood into K2-EDTA tubes, mix gently, and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS for this compound in Plasma:
-
Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard to a plasma sample (e.g., 50 µL). Vortex and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific parent-to-product ion transitions for this compound and the internal standard.
-
Quantification: Construct a calibration curve using standards of known this compound concentrations in blank plasma. Calculate the concentration of this compound in the study samples based on this curve.
Visualizations
Signaling Pathway of Cathepsin S
Caption: Inhibition of Cathepsin S by this compound blocks MHC-II antigen processing and PAR2 activation.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for comparing the oral bioavailability of different this compound formulations in rats.
Logical Relationship of Bioavailability Improvement
mitigating degradation of Petesicatib in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Petesicatib during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C or -80°C in a dry and dark environment.[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, which is the recommended solvent for preparing concentrated stock solutions.[1][3] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][3][4] Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2] For very short-term use (within a week), aliquots can be stored at 4°C.[3]
Q3: What is the stability of this compound in aqueous solutions for experimental use?
For in vivo and in vitro experiments, it is highly recommended to prepare fresh working solutions from the stock solution on the day of use.[2][5] The stability of this compound in aqueous buffers (e.g., PBS, saline, culture media) over extended periods has not been extensively reported. If long-term experiments in aqueous media are planned, it is crucial to perform preliminary stability studies under your specific experimental conditions.
Q4: Can I ship this compound at ambient temperature?
Yes, this compound is generally considered stable enough for shipping at ambient temperature for a few weeks as a non-hazardous chemical.[1]
Q5: What is the mechanism of action of this compound?
This compound is a selective inhibitor of cathepsin S, a lysosomal cysteine protease.[1] By inhibiting cathepsin S, it interferes with the degradation of the invariant chain (Ii), which is crucial for the proper loading of antigens onto MHC class II molecules in antigen-presenting cells. This ultimately leads to a reduction in antigen presentation and subsequent T-cell activation.[1]
Troubleshooting Guide: Degradation of this compound in Long-Term Experiments
This guide addresses common issues related to this compound degradation and provides systematic approaches to identify and resolve them.
Issue 1: Loss of this compound Activity in a Long-Term Cell-Based Assay
Possible Cause: Degradation of this compound in the culture medium over time.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity:
-
Use a fresh aliquot of your DMSO stock solution that has not undergone multiple freeze-thaw cycles.
-
If possible, verify the concentration and purity of your stock solution using an appropriate analytical method (e.g., HPLC).
-
-
Evaluate Stability in Culture Medium:
-
Protocol: Prepare a working solution of this compound in your cell culture medium at the final experimental concentration. Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells.
-
Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the remaining intact this compound using a validated analytical method like LC-MS or a functional assay measuring cathepsin S inhibition.
-
Interpretation: A significant decrease in this compound concentration over time indicates instability in the culture medium.
-
-
Mitigation Strategies:
-
Replenish this compound: If degradation is observed, consider partial or complete medium changes with freshly prepared this compound at regular intervals during your long-term experiment.
-
Optimize Formulation: While not always feasible for cell-based assays, for in vitro enzymatic assays, consider if the buffer composition (e.g., pH, presence of antioxidants) can be modified to enhance stability.
-
Issue 2: Inconsistent Results in Animal Studies
Possible Cause: Degradation of the dosing solution or poor bioavailability.
Troubleshooting Steps:
-
Dosing Solution Preparation and Storage:
-
Formulation Assessment:
-
The provided information suggests formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[2] Ensure the chosen formulation is suitable for your animal model and experimental goals.
-
Visually inspect the dosing solution for any precipitation before each administration.
-
-
Pharmacokinetic (PK) Analysis:
-
If inconsistent results persist, consider conducting a pilot PK study to determine the concentration of this compound in plasma at different time points after administration. This can help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your model and confirm that therapeutic concentrations are being achieved and maintained.
-
Data on this compound Stability
While specific quantitative data on this compound degradation rates under various conditions is not publicly available, the following table summarizes the recommended storage conditions based on information from suppliers.
| Form | Solvent/Matrix | Storage Temperature | Duration | Reference |
| Solid Powder | N/A | 0 - 4°C | Short-term (days to weeks) | [1] |
| Solid Powder | N/A | -20°C | Long-term (months to years) | [1] |
| Stock Solution | DMSO | 0 - 4°C | Short-term (days to weeks) | [1] |
| Stock Solution | DMSO | -20°C | Long-term (up to 1 year) | [2] |
| Stock Solution | DMSO | -80°C | Long-term (up to 2 years) | [2] |
Experimental Protocols
Protocol for Evaluating this compound Stability in Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the working solution into several vials and incubate them at the desired temperature (e.g., room temperature, 37°C). Protect from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting antigen presentation.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in a solution.
Troubleshooting Logic for Loss of Activity
Caption: Decision tree for troubleshooting loss of this compound activity.
References
ensuring consistent results when working with different batches of Petesicatib
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Petesicatib (also known as RG-7625 and RO-5459072) in a consistent and reproducible manner. Variations between different batches of a small molecule inhibitor can significantly impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you validate each batch of this compound, ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and reversible inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Its mechanism of action involves preventing the degradation of the invariant chain (Ii) in antigen-presenting cells (APCs). This inhibition leads to a reduction in the presentation of antigens via MHC class II molecules, which in turn diminishes the activation of T cells.[1] This makes this compound a valuable tool for studying autoimmune and inflammatory responses.
Q2: How should I store and handle this compound powder and stock solutions?
Proper storage is critical to maintaining the integrity of this compound.
-
Powder: For long-term storage, keep the solid powder at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is generally stable at ambient temperature for short periods, such as during shipping.[1]
-
Stock Solutions: Prepare stock solutions in dimethyl sulfoxide (DMSO).[1] Once in solution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.
Q3: My experimental results with a new batch of this compound are different from my previous experiments. What could be the cause?
Inconsistent results between batches can stem from several factors:
-
Purity: The purity of the compound can vary between batches. The presence of impurities from the synthesis process can interfere with your experiments.
-
Potency: The actual inhibitory activity of the compound might differ.
-
Solubility: Incomplete dissolution or precipitation of the compound can lead to a lower effective concentration in your assays.
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
It is crucial to perform quality control checks on each new batch to ensure its consistency.
Q4: What is the recommended solvent for this compound?
This compound is soluble in DMSO.[1] For in vivo experiments, further dilution in appropriate vehicles like corn oil or a mixture of solvents such as PEG300, Tween-80, and saline may be necessary. Always ensure the final concentration of DMSO is compatible with your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory effect observed. | 1. Incorrect concentration of this compound: The actual concentration of your stock solution may be lower than calculated due to incomplete dissolution or weighing errors. 2. Degraded compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low potency of the new batch: The new batch may have a lower intrinsic inhibitory activity. | 1. Verify stock solution concentration: Use a spectrophotometer to measure the absorbance at the compound's λmax (if known) or perform HPLC analysis to confirm the concentration. 2. Use a fresh aliquot: Always use a fresh aliquot of your stock solution for each experiment. 3. Perform a potency assay: Determine the IC50 value of the new batch and compare it to the value from the previous batch or the manufacturer's specifications (see Protocol 1). |
| Increased cell toxicity or off-target effects. | 1. Presence of cytotoxic impurities: The new batch may contain impurities that are toxic to your cells. 2. Higher than expected concentration: Your stock solution may be more concentrated than intended. | 1. Check the purity of the compound: Analyze the purity of the new batch using HPLC (see Protocol 2). 2. Re-verify stock solution concentration: Confirm the concentration of your stock solution as described above. |
| Precipitation of the compound in cell culture media or buffer. | 1. Poor solubility: this compound may have limited solubility in aqueous solutions. 2. Supersaturation: The final concentration of this compound in your experiment may exceed its solubility limit in the specific medium or buffer. | 1. Visually inspect for precipitation: Before adding to your experiment, visually check the diluted solution for any precipitate. 2. Perform a solubility test: Determine the solubility of the new batch in your experimental buffer (see Protocol 3). 3. Adjust final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to your cells. |
Experimental Protocols for Batch Validation
To ensure consistency, it is highly recommended to perform the following quality control experiments for each new batch of this compound.
Protocol 1: Determination of this compound Potency (IC50) using a Cathepsin S Activity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Prepare Reagents:
-
Recombinant human Cathepsin S enzyme.
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC).
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Prepare Serial Dilutions:
-
Create a series of this compound dilutions in the assay buffer. A typical starting concentration might be 1 µM, with 1:3 serial dilutions.
-
Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control.
-
-
Enzyme Reaction:
-
In a 96-well black plate, add the Cathepsin S enzyme to each well (except the "no enzyme" control).
-
Add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical IC50 Data for Different Batches of this compound:
| Batch ID | IC50 (nM) | Fold Difference from Reference |
| Reference Batch | 5.2 | 1.0 |
| Batch A | 5.5 | 1.1 |
| Batch B | 15.8 | 3.0 |
| Batch C | 6.1 | 1.2 |
A significant deviation (e.g., >2-3 fold) in the IC50 value may indicate a difference in potency.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Methodology:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Prepare Sample:
-
Dissolve this compound powder in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Hypothetical Purity Data for Different Batches of this compound:
| Batch ID | Purity (%) | Number of Impurity Peaks |
| Reference Batch | 99.5 | 1 |
| Batch A | 99.2 | 2 |
| Batch B | 95.1 | 4 |
| Batch C | 98.9 | 2 |
A purity of ≥98% is generally recommended for in vitro experiments.
Protocol 3: Solubility Assessment
A simple visual assessment of solubility can prevent issues with compound precipitation.
Methodology:
-
Prepare Supersaturated Solution:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 50 mM).
-
-
Dilution in Aqueous Buffer:
-
Dilute the DMSO stock solution into your experimental buffer (e.g., cell culture medium or assay buffer) to the final working concentration.
-
-
Visual Inspection:
-
Let the solution sit at room temperature for at least 30 minutes.
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
-
-
Microscopic Examination (Optional):
-
For a more sensitive assessment, examine a drop of the solution under a microscope to look for small crystals.
-
Hypothetical Solubility Data for Different Batches of this compound:
| Batch ID | Max. Soluble Concentration in PBS (µM) | Observations |
| Reference Batch | 25 | Clear solution |
| Batch A | 22 | Clear solution |
| Batch B | 10 | Precipitate observed at >10 µM |
| Batch C | 24 | Clear solution |
Differences in solubility may be due to variations in the crystalline form or the presence of insoluble impurities.
Visualizations
Caption: Signaling pathway of Cathepsin S and the inhibitory action of this compound.
Caption: Experimental workflow for validating a new batch of this compound.
References
Validation & Comparative
a comparative analysis of Petesicatib versus other cathepsin S inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Petesicatib (RG-7625, RO-5459072) with other selective cathepsin S inhibitors. This analysis is supported by experimental data on inhibitory potency and selectivity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the immune system, primarily through its involvement in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[1][2] This function is critical for the subsequent loading of antigenic peptides onto MHC class II molecules and their presentation to CD4+ T-cells, thereby initiating an adaptive immune response.[1][3] Dysregulation of cathepsin S activity has been implicated in various autoimmune diseases, making it an attractive therapeutic target.[4]
This compound, developed by Roche, is a potent and selective inhibitor of cathepsin S.[4][5] While its development for several autoimmune indications, including psoriasis and Sjögren's syndrome, has been discontinued, a detailed examination of its performance characteristics alongside other notable cathepsin S inhibitors provides valuable insights for ongoing drug discovery efforts in this area.[4]
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a cathepsin S inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for cathepsin S over other related cathepsins, such as cathepsins K, L, B, and V. High selectivity is crucial to minimize off-target effects. The following tables summarize the available quantitative data for this compound and other selected cathepsin S inhibitors.
| Inhibitor | Target | IC50 (nM) | Species |
| This compound (RO5459072) | Cathepsin S | 0.1 | Human |
| Cathepsin S | 0.3 | Murine | |
| LY3000328 | Cathepsin S | 7.7 | Human |
| Cathepsin S | 1.67 | Murine | |
| RO5444101 | Cathepsin S | 0.2 | Human |
| Cathepsin S | 0.3 | Murine | |
| Table 1: Comparative Inhibitory Potency (IC50) of Cathepsin S Inhibitors.[5][6] |
| Inhibitor | Cathepsin B | Cathepsin K | Cathepsin L | Cathepsin V | Cathepsin F |
| This compound (RO5459072) | >1000 nM | >1000 nM | >1000 nM | 700 nM | >1000 nM |
| Table 2: Selectivity Profile of this compound against other Cathepsins.[5] |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust enzymatic and cell-based assays. Below are detailed methodologies for key experiments cited in the comparison.
Cathepsin S Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified cathepsin S.
Materials:
-
Recombinant human or murine cathepsin S
-
Fluorogenic cathepsin S substrate (e.g., Z-VVR-AFC or Ac-KQKLR-AMC)
-
Assay Buffer: 50mM MES pH 6.5, 2.5mM DTT, 2.5mM EDTA, 100mM NaCl, 0.001% BSA, and 10% DMSO.[7]
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the diluted inhibitor to the assay buffer.
-
Add recombinant cathepsin S to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC-based substrates) over time.[8]
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Cell-Based Lip10 Accumulation Assay
This assay measures the intracellular accumulation of the Lip10 fragment of the invariant chain, a direct consequence of cathepsin S inhibition in cells.[5]
Materials:
-
Antigen-presenting cells (e.g., human B-cells or RAJI cells)
-
Cell culture medium (e.g., RPMI 1640 with supplements)
-
Test inhibitors dissolved in DMSO
-
Lysis buffer
-
Antibodies for Western blotting: anti-CD74 (to detect Lip10) and a loading control (e.g., anti-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with serial dilutions of the test inhibitor or a vehicle control (DMSO) for a specified period (e.g., 20 hours).[9]
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against CD74 to detect the Lip10 fragment.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the dose-dependent accumulation of Lip10. The EC50 value, the concentration at which 50% of the maximal effect is observed, can then be calculated.[5]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cathepsin S role in MHC Class II antigen presentation.
Caption: Workflow for inhibitor characterization.
References
- 1. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Roche - AdisInsight [adisinsight.springer.com]
- 5. RO5459072 |CAS:1252637-35-6 Probechem Biochemicals [probechem.com]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
Petesicatib's Impact on T Cell Activation: A Comparative Analysis with S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Petesicatib and a class of alternative immunomodulatory agents, the Sphingosine-1-Phosphate (S1P) receptor modulators, focusing on their specific effects on T cell activation and relevant markers. This document is intended to inform researchers, scientists, and drug development professionals on the distinct mechanisms of action and immunological consequences of these compounds.
Introduction to this compound and T Cell Activation
This compound (also known as RG-7625 and RO-5459072) is a selective inhibitor of Cathepsin S, a lysosomal cysteine protease.[1] Cathepsin S plays a pivotal role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules on professional antigen-presenting cells (APCs).[2][3] By inhibiting Cathepsin S, this compound effectively reduces the presentation of antigens to CD4+ T helper cells, thereby modulating downstream T cell activation and effector functions.[1] This mechanism makes this compound a candidate for the treatment of autoimmune diseases where dysregulated T cell responses are a key pathological feature.[1][2]
T cell activation is a critical event in the adaptive immune response, characterized by the upregulation of specific cell surface markers. Among the earliest markers of activation is CD69, while CD25 (the alpha chain of the IL-2 receptor) is considered a later marker associated with T cell proliferation and differentiation.[4] Assessing the modulation of these markers provides insight into the immunomodulatory potential of therapeutic compounds.
Comparative Analysis: this compound vs. S1P Receptor Modulators
While this compound modulates T cell activation by interfering with the initial stages of antigen presentation, Sphingosine-1-Phosphate (S1P) receptor modulators, such as Siponimod, Ponesimod, and Ozanimod, exert their immunomodulatory effects through a distinct mechanism: the sequestration of lymphocytes in secondary lymphoid organs.[5][6][7] This comparison will explore the differing impacts of these two classes of drugs on T cell populations and activation markers.
Mechanism of Action
This compound: As a Cathepsin S inhibitor, this compound's primary mechanism is the disruption of MHC class II antigen processing. This leads to a reduction in the activation of antigen-specific CD4+ T cells.[1]
S1P Receptor Modulators (Siponimod, Ponesimod, Ozanimod): These agents are agonists of S1P receptors, leading to their internalization and degradation.[6][7] This functional antagonism prevents lymphocytes from egressing from lymph nodes, resulting in a reversible, dose-dependent reduction in circulating T and B cells.[8][6][7]
Effects on T Cell Populations and Activation Markers
The following table summarizes the known effects of this compound and the S1P receptor modulators on T cell subsets and activation markers based on available data.
| Feature | This compound (Cathepsin S Inhibitor) | Siponimod (S1P Receptor Modulator) | Ponesimod (S1P Receptor Modulator) | Ozanimod (S1P Receptor Modulator) |
| Primary Mechanism | Inhibition of antigen presentation to CD4+ T cells.[1] | Sequestration of lymphocytes in lymphoid organs.[5] | Sequestration of lymphocytes in lymphoid organs.[6][7] | Sequestration of lymphocytes in lymphoid organs.[2] |
| Effect on Circulating T Cells | Modest, non-significant decreases in circulating T cells reported in one study.[9] | Significant reduction in absolute lymphocyte count, including CD4+ and CD8+ T cells.[10][11] | Dose-dependent reduction in total lymphocyte count, with a greater effect on CD4+ than CD8+ T cells.[12][13] | Dose-dependent reduction in absolute lymphocyte count, with greater decreases in CD4+ than CD8+ T cells.[2][14][15] |
| Effect on Naïve & Memory T Cells | Expected to primarily affect the activation of naïve T cells due to its mechanism. | Reduction in naïve and central memory T cells, with relative enrichment of effector memory T cells.[10][11] | Greater reduction of naïve T cells compared to memory T cells.[12][13] | Reduction in naïve and central memory T cells, with minimal effect on CD8+ effector memory T cells.[2][14] |
| Effect on T Cell Activation Markers (CD25, CD69) | Expected to reduce the expression of activation markers as a downstream consequence of reduced antigen presentation. | Microarray analysis showed a decrease in genes associated with T cell activation.[10][11] | Partially spares CD4+CD25+ regulatory T cells.[8] | Significantly reduced CD69 median fluorescence intensity on CD4 T cells in one study.[16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T cell activation markers. Below are representative protocols based on the cited literature.
Flow Cytometry for T Cell Activation Markers (General Protocol)
This protocol outlines a general workflow for staining peripheral blood mononuclear cells (PBMCs) to assess the expression of CD25 and CD69 on T cell subsets.
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation (Optional): For in vitro studies, PBMCs can be stimulated with activating agents such as anti-CD3/CD28-coupled microbeads for a specified period (e.g., 72 hours) in the presence of the test compound (e.g., this compound, Ozanimod) or vehicle control.[4]
-
Surface Staining:
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Prepare a cocktail of fluorochrome-conjugated antibodies against T cell lineage markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).[3][17]
-
Incubate the cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition: Acquire the stained samples on a flow cytometer equipped with the appropriate lasers and filters.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify CD4+ and CD8+ T cell populations by gating on CD3+ cells and then on CD4+ or CD8+ cells.
-
Within the CD4+ and CD8+ gates, quantify the percentage of cells expressing CD25 and CD69, and/or the median fluorescence intensity (MFI) of these markers.[3][17]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of S1P Receptor Modulators.
References
- 1. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the sphingosine-1-phosphate receptor modulator ozanimod on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. neurologylive.com [neurologylive.com]
- 8. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Siponimod enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siponimod enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of multiple-dose ponesimod, a selective S1P1 receptor modulator, on lymphocyte subsets in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of ponesimod, a selective S1P1 receptor modulator, on blood-circulating human T cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medrxiv.org [medrxiv.org]
validating the downstream effects of Petesicatib on cytokine production
A Guide for Researchers in Drug Development and Immunology
This guide provides a comparative analysis of Petesicatib, a selective Cathepsin S inhibitor, and its downstream effects on cytokine production against established Janus kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals interested in modulating inflammatory responses through targeted therapeutic intervention.
Introduction to Therapeutic Agents
This compound is an investigational small molecule that selectively inhibits Cathepsin S, a lysosomal cysteine protease crucial for the processing and presentation of antigens via the MHC class II pathway on antigen-presenting cells.[1] By blocking this initial step in the adaptive immune response, this compound aims to reduce the activation of T-cells, thereby diminishing the subsequent inflammatory cascade and cytokine release.[1] Its targeted mechanism offers a potential therapeutic strategy for autoimmune and inflammatory diseases.[1]
Tofacitinib is an oral medication approved for the treatment of several inflammatory conditions. It is a Janus kinase (JAK) inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[2] JAKs are intracellular enzymes that transmit signals from cytokine receptors on the cell surface to the nucleus, leading to the expression of genes involved in inflammation and immune responses.[2] By inhibiting JAKs, Tofacitinib disrupts the signaling of numerous cytokines pivotal in autoimmune diseases.[2][3]
Ruxolitinib is another JAK inhibitor, targeting JAK1 and JAK2.[4] This inhibition leads to a broad suppression of cytokine signaling, making it an effective treatment for myelofibrosis and other inflammatory conditions.[5][6] Ruxolitinib's mechanism involves interfering with the JAK-STAT signaling pathway, which is central to the action of many pro-inflammatory cytokines.[7][8]
Comparative Efficacy on Cytokine Production
The following tables summarize the observed effects of this compound, Tofacitinib, and Ruxolitinib on the production of key inflammatory cytokines based on available preclinical and clinical data.
Table 1: Effect of this compound on Cytokine Production
| Cytokine | Effect | Cell Type / Model |
| TNF-α | Significantly Diminished | PBMC cultures[1] |
| IL-10 | Significantly Diminished | PBMC cultures[1] |
| IL-6 | No Suppression Observed | PBMC cultures[1] |
| IL-1β | No Suppression Observed | PBMC cultures[1] |
Table 2: Comparative Effect of JAK Inhibitors on Cytokine Production
| Cytokine | Tofacitinib Effect | Ruxolitinib Effect |
| Pro-Inflammatory | ||
| IL-1β | - | Inhibition (poly (I:C)-induced)[4] |
| IL-6 | Decrease (>50%)[3] | Inhibition[4][5] |
| IL-12 | - | Inhibition[5] |
| IL-17A | Inhibition[9][10] | Inhibition[5] |
| TNF-α | Inhibition[10] | Inhibition[4][5] |
| IFN-γ | Inhibition[3] | Inhibition[5] |
| Chemokines | ||
| CCL2 (MCP-1) | - | Inhibition[4] |
| CXCL10 (IP-10) | - | Inhibition[4] |
| IL-8 | Decrease[9] | - |
| Anti-Inflammatory | ||
| IL-10 | Decrease[9] | Inhibition[4] |
Note: "-" indicates data not prominently found in the initial search.
Signaling Pathways and Mechanisms
The distinct mechanisms of action of this compound and the JAK inhibitors lead to different downstream effects on cytokine signaling cascades.
References
- 1. medkoo.com [medkoo.com]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins in rheumatoid arthritis and baseline levels of soluble biomarkers associate with the treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis: Petesicatib vs. Balicatib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two investigational drugs, Petesicatib and Balicatib. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
At a Glance: this compound vs. Balicatib
| Feature | This compound (RG-7625) | Balicatib (AAE581) |
| Target | Cathepsin S | Cathepsin K |
| Therapeutic Area | Autoimmune Diseases | Osteoporosis |
| Mechanism of Action | Inhibits Cathepsin S, leading to reduced antigen presentation and T cell activation. | Inhibits Cathepsin K, a key enzyme in bone resorption. |
| Development Status | Discontinued | Discontinued |
This compound: An Inhibitor of Antigen Presentation for Autoimmune Diseases
This compound (also known as RG-7625) is a selective inhibitor of cathepsin S, a lysosomal cysteine protease crucial for the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules.[1] By blocking cathepsin S, this compound was developed to modulate the immune response in the context of autoimmune diseases.[1][2]
Signaling Pathway of this compound
The mechanism of action of this compound involves the inhibition of cathepsin S within antigen-presenting cells (APCs). This inhibition prevents the degradation of the invariant chain (Ii), a chaperone protein associated with the MHC class II molecule. As a result, the subsequent loading of antigenic peptides onto MHC class II is impaired, leading to reduced presentation of autoantigens to T helper cells and a dampening of the downstream inflammatory cascade.
Caption: this compound's inhibition of Cathepsin S.
In Vivo Efficacy of this compound
Quantitative in vivo efficacy data for this compound from preclinical animal models of autoimmune diseases are not extensively available in the public domain. The development of this compound was discontinued by Roche in 2019.[3] However, the compound was advanced into clinical trials for several autoimmune indications.
A Phase 2a clinical trial was completed in patients with moderate to severe psoriasis.[4] Additionally, a study in celiac disease patients investigated the effect of this compound on the immune response to a gluten challenge.[4] While the primary endpoint in the celiac disease study was not met due to a weaker than expected response to the gluten challenge in both the treatment and placebo arms, pharmacodynamic findings suggested some beneficial effects, including a decrease in circulating B cells, CD4+, and CD8+ T cells compared to baseline in the this compound group.[4]
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a general experimental workflow that would be employed to evaluate the in vivo efficacy of a compound like this compound in a preclinical model of autoimmune arthritis, such as collagen-induced arthritis (CIA) in mice.
Caption: Preclinical workflow for this compound.
Balicatib: A Cathepsin K Inhibitor for Osteoporosis
Balicatib (AAE581) is a potent and selective inhibitor of cathepsin K, a cysteine protease that is highly expressed in osteoclasts and plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[5] Its development was aimed at reducing bone resorption in the treatment of osteoporosis.[5][6]
Signaling Pathway of Balicatib
Balicatib's mechanism of action is centered on the direct inhibition of cathepsin K activity in the resorption lacuna, the acidic microenvironment between the osteoclast and the bone surface. By blocking cathepsin K, Balicatib prevents the breakdown of the collagenous bone matrix, thereby reducing bone resorption.
Caption: Balicatib's inhibition of Cathepsin K.
In Vivo Efficacy of Balicatib
The in vivo efficacy of Balicatib has been evaluated in both preclinical and clinical studies, with quantitative data available on its effects on bone mineral density (BMD) and bone turnover markers.
Preclinical Efficacy in Ovariectomized Monkeys
An 18-month study in ovariectomized (OVX) cynomolgus monkeys, a model for postmenopausal osteoporosis, demonstrated the efficacy of Balicatib in preventing bone loss.[7]
| Parameter | Vehicle (OVX) | Balicatib (Low Dose) | Balicatib (Medium Dose) | Balicatib (High Dose) | Sham |
| Lumbar Spine BMD Change (%) | Loss | Gain | Gain | Gain | Gain |
| Femoral Neck BMD Change (%) | Loss | Gain | Gain | Gain | Gain |
| Periosteal Bone Formation Rate | - | Increased | Increased | Increased | - |
| Data from Jerome C, et al. Osteoporos Int. 2012.[7] |
Clinical Efficacy in Postmenopausal Women (Phase II)
A Phase II clinical trial in postmenopausal women with osteopenia/osteoporosis showed that Balicatib increased BMD and reduced bone resorption markers over 12 months.[1]
| Parameter | Placebo | Balicatib (50 mg) |
| Lumbar Spine BMD Increase (%) | - | 4.5% |
| Total Hip BMD Increase (%) | - | 2.3% |
| Urinary NTx/Cr Reduction (%) | - | 55% |
| Data from a presentation at the ASBMR annual meeting, as reported by clinical endocrinology news.[1] |
Despite these positive efficacy findings, the development of Balicatib was discontinued due to the occurrence of morphea-like skin lesions in some patients during clinical trials.[8]
Experimental Protocol: Ovariectomized Monkey Study
Objective: To evaluate the long-term efficacy of Balicatib on bone mass and histomorphometry in an established model of postmenopausal osteoporosis.
Animal Model: Adult female cynomolgus monkeys (Macaca fascicularis).
Study Design:
-
Ovariectomy (OVX): Bilateral ovariectomy was performed on the majority of the animals to induce estrogen deficiency and subsequent bone loss. A sham surgery was performed on a control group.
-
Treatment Groups:
-
OVX + Vehicle (Control)
-
OVX + Balicatib (Low Dose: 3 mg/kg)
-
OVX + Balicatib (Medium Dose: 10 mg/kg)
-
OVX + Balicatib (High Dose: 50 mg/kg, later reduced to 30 mg/kg)
-
Sham + Vehicle
-
-
Dosing: Oral gavage, twice daily for 18 months.
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD) of the lumbar spine and femur, measured by dual-energy X-ray absorptiometry (DXA) at baseline and regular intervals.
-
Bone turnover markers in serum and urine.
-
Bone histomorphometry of the vertebra and femur at the end of the study to assess bone formation and resorption parameters.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Petesicatib (RG7625): A Comparative Review of Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petesicatib (RG7625) is a selective, orally administered small molecule inhibitor of cathepsin S, a lysosomal cysteine protease. By inhibiting cathepsin S, this compound was investigated as a potential therapeutic agent for a range of autoimmune disorders. The proposed mechanism of action centered on the modulation of the immune response by interfering with antigen presentation. This review provides a comprehensive analysis of the available clinical trial data for this compound in Sjögren's syndrome, celiac disease, and psoriasis, and compares its performance with alternative therapies. All clinical development of this compound has been discontinued.
Mechanism of Action: Targeting Antigen Presentation
This compound's therapeutic rationale is based on the inhibition of cathepsin S, a key enzyme in the MHC class II antigen processing pathway. In antigen-presenting cells (APCs), cathepsin S is crucial for the degradation of the invariant chain (Ii), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules. By inhibiting cathepsin S, this compound prevents the final cleavage of the Ii, leading to the accumulation of a fragment called the class II-associated invariant chain peptide (CLIP). With CLIP remaining in the binding groove, the loading of antigenic peptides onto MHC class II molecules is hindered. This reduction in antigen presentation to CD4+ T helper cells was hypothesized to dampen the downstream inflammatory cascade characteristic of various autoimmune diseases.
Clinical Trial Results in Sjögren's Syndrome
This compound was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study (NCT02701985) in patients with primary Sjögren's syndrome. The trial did not meet its primary endpoint.
Table 1: Efficacy and Safety of this compound in Sjögren's Syndrome (NCT02701985)
| Outcome Measure | This compound (100 mg BID) | Placebo |
| Primary Endpoint | ||
| Patients with ≥3-point reduction in ESSDAI score at Week 12 | Not significantly different from placebo | - |
| Secondary Endpoints | ||
| Change from baseline in ESSPRI score | No clinically meaningful treatment effect | - |
| Change from baseline in patient's global assessment of disease activity | No clinically meaningful treatment effect | - |
| Safety | ||
| Adverse Events | Generally well-tolerated | - |
| Serious Adverse Events | Not specified in detail | - |
ESSDAI: EULAR Sjögren's Syndrome Disease Activity Index; ESSPRI: EULAR Sjögren's Syndrome Patient Reported Index; BID: Twice daily.
Comparison with Alternative Therapies for Sjögren's Syndrome
Currently, there are no FDA-approved disease-modifying therapies specifically for Sjögren's syndrome. Treatment is largely symptomatic and includes off-label use of immunosuppressants. However, several investigational drugs are in late-stage development.
Table 2: Comparison of Investigational Therapies for Sjögren's Syndrome
| Drug (Mechanism) | Trial | Primary Endpoint | Key Results |
| Ianalumab (anti-BAFF-R and B-cell depletion) | NEPTUNUS-1 & 2 (Phase 3) | Change from baseline in ESSDAI score at Week 48 | Statistically significant improvement in ESSDAI score compared to placebo.[1][2][3][4] |
| Dazodalibep (CD40L antagonist) | Phase 2 | Change from baseline in ESSDAI score at Week 24 | Statistically significant reduction in ESSDAI score (6.3-point reduction vs. 4.1 for placebo).[5][6][7] |
| This compound (Cathepsin S inhibitor) | NCT02701985 (Phase 2) | Proportion of patients with ≥3-point reduction in ESSDAI score at Week 12 | Not met. No significant difference from placebo. |
Clinical Trial Results in Celiac Disease
A Phase 1, randomized, double-blind, placebo-controlled study (NCT02679014) assessed the effect of this compound on the immune response to a gluten challenge in adults with celiac disease. This trial also failed to meet its primary endpoint.
Table 3: Efficacy and Safety of this compound in Celiac Disease (NCT02679014)
| Outcome Measure | This compound (100 mg BID) | Placebo |
| Primary Endpoint | ||
| Number of responders to gluten challenge (increase in IFNγ-secreting T cells) | Not met | - |
| Pharmacodynamic Endpoints | ||
| Gliadin-specific IFNγ-secreting T cells after 6 days of gluten intake | Fewer participants exhibited this response compared to placebo | - |
| Intestinal permeability | Decreased compared to baseline | - |
| Circulating B cells, CD4+ and CD8+ T cells | Decrease from baseline | - |
| Safety | ||
| Adverse Events | Not specified in detail | - |
Comparison with Alternative Therapies for Celiac Disease
The only current management for celiac disease is a strict gluten-free diet. Several investigational drugs are being developed as adjuncts to the diet.
Table 4: Comparison of Investigational Therapies for Celiac Disease
| Drug (Mechanism) | Trial | Primary Endpoint | Key Results |
| KAN-101 (Liver-targeting immune tolerance therapy) | ACeD-it (Phase 2) | Safety, tolerability, and pharmacodynamics after gluten challenge | Demonstrated clinically meaningful reductions in multiple gluten-induced symptoms.[8][9][10][11][12] |
| ZED1227 (Transglutaminase 2 inhibitor) | Phase 2a | Attenuation of gluten-induced mucosal damage (villus height to crypt depth ratio) | Met primary endpoint, significantly attenuating mucosal damage at all three doses compared to placebo.[13][14][15][16][17][18][19] |
| This compound (Cathepsin S inhibitor) | NCT02679014 (Phase 1) | Number of responders to gluten challenge | Not met. |
Clinical Trial Results in Psoriasis
An open-label Phase 2a trial (EudraCT 2018-002446-36) was planned to assess the clinical efficacy and safety of this compound in patients with moderate to severe psoriasis. However, no results from this trial have been publicly disclosed.[20]
Comparison with Alternative Therapies for Psoriasis
The treatment landscape for psoriasis is well-established with numerous effective therapies, including biologics and oral small molecules.
Table 5: Comparison of Approved Therapies for Moderate to Severe Psoriasis
| Drug (Mechanism) | Trial(s) | Key Efficacy Endpoint | Key Results |
| Deucravacitinib (TYK2 inhibitor) | POETYK PSO-1 & PSO-2 (Phase 3) | PASI 75 at Week 16 | 58.7% and 53.6% of patients achieved PASI 75, respectively, compared to 12.7% and 9.4% for placebo.[21][22][23][24][25] |
| Ustekinumab (IL-12/23 inhibitor) | PHOENIX 1 & 2 (Phase 3) | PASI 75 at Week 12 | 67.1% and 66.7% (45 mg) and 66.4% and 75.7% (90 mg) of patients achieved PASI 75, respectively, compared to ~3% for placebo.[13][26][27][28][29] |
| Secukinumab (IL-17A inhibitor) | ERASURE & FIXTURE (Phase 3) | PASI 75 at Week 12 | 81.6% and 77.1% (300 mg) and 71.6% and 67.0% (150 mg) of patients achieved PASI 75, respectively, compared to ~4.5% for placebo.[30][31][32][33] |
PASI 75: 75% reduction in Psoriasis Area and Severity Index score.
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not fully available in the public domain. The following provides a high-level overview of the study designs.
Conclusion
The clinical development program for this compound (RG7625) did not demonstrate sufficient efficacy to warrant further investigation for Sjögren's syndrome and celiac disease, leading to the discontinuation of its development. In both completed trials, this compound failed to meet its primary endpoints, although some pharmacodynamic effects were observed in the celiac disease study. The lack of publicly available data from the psoriasis trial further underscores the challenges faced by this compound. In contrast, the therapeutic landscapes for Sjögren's syndrome, celiac disease, and psoriasis are evolving with several alternative therapies showing promising results in late-stage clinical trials or having already established strong efficacy and safety profiles. The experience with this compound highlights the complexities of targeting the antigen presentation pathway for the treatment of autoimmune diseases and provides valuable insights for future drug development endeavors in this area.
References
- 1. Novartis Reports Positive Phase 3 Data for Ianalumab in Sjogrens Disease | Ophthalmology Management [ophthalmologymanagement.com]
- 2. novartis.com [novartis.com]
- 3. neurologylive.com [neurologylive.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. amgen.com [amgen.com]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 8. Anokion's KAN-101 Shows Positive Symptom Reduction in Phase 2 Celiac Disease Trial [trial.medpath.com]
- 9. Anokion Announces Positive Symptom Data from its Phase 2 Trial Evaluating KAN-101 for the Treatment of Celiac Disease - BioSpace [biospace.com]
- 10. Anokion Reports Positive Results from Phase 2 Trial of KAN-101 for Celiac Disease [synapse.patsnap.com]
- 11. beyondceliac.org [beyondceliac.org]
- 12. businesswire.com [businesswire.com]
- 13. Ustekinumab for the treatment of psoriasis: review of three multicenter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novartis Presents New Data From Potential First Targeted Sjögren’s Treatment - BioSpace [biospace.com]
- 15. New therapies in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dr. Falk Pharma and Zedira announce successful completion of the ... - 2021 - News - Zedira GmbH [zedira.com]
- 17. celiac.org [celiac.org]
- 18. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. New Data: Deucravacitinib Maintains Treatment Outcomes in PsO at Three Years - The Dermatology Digest [thedermdigest.com]
- 22. hcplive.com [hcplive.com]
- 23. Bristol Myers Squibb Presents Positive Data from Two Pivotal Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) - BioSpace [biospace.com]
- 24. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
- 25. A Review of Phase III and Long-Term Data for Deucravacitinib for Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Severe plaque psoriasis: three subcutaneous doses of Ustekinumab resulted in long-term PASI 75 response - Xagena [xagena.it]
- 27. Long-term efficacy of ustekinumab in patients with moderate-to-severe psoriasis: results from the PHOENIX 1 trial through up to 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ustekinumab in the Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Efficacy and safety of the anti-IL-12/23 p40 monoclonal antibody, ustekinumab, in patients with active psoriatic arthritis despite conventional non-biological and biological anti-tumour necrosis factor therapy: 6-month and 1-year results of the phase 3, … | Annals of the Rheumatic Diseases [ard.bmj.com]
- 30. cdn.ymaws.com [cdn.ymaws.com]
- 31. dermnetnz.org [dermnetnz.org]
- 32. scispace.com [scispace.com]
- 33. Secukinumab Exhibits Sustained and Stable Response in Patients with Moderate-to-Severe Psoriasis: Results from the SUPREME Study - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the selectivity of Petesicatib against a panel of proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Petesicatib (also known as RG7625 and RO5459072) and its selectivity for Cathepsin S against a panel of related proteases. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective, orally available small molecule inhibitor of Cathepsin S (Cat-S), a cysteine protease predominantly expressed in antigen-presenting cells (APCs).[1][2] Developed by Roche for the potential treatment of autoimmune diseases such as Sjögren's syndrome and celiac disease, its mechanism of action centers on the modulation of the major histocompatibility complex (MHC) class II antigen presentation pathway.[3][4] By inhibiting Cathepsin S, this compound prevents the degradation of the invariant chain (Ii) fragment p10 (also known as Lip10), a critical step for the loading of antigenic peptides onto MHC class II molecules.[3][5][6] This interference with antigen presentation is intended to dampen the autoimmune response. Despite promising preclinical data, the clinical development of this compound has been discontinued.
Selectivity Profile of this compound
The efficacy and safety of a protease inhibitor are critically dependent on its selectivity for the target enzyme over other related proteases. Off-target inhibition can lead to undesirable side effects. This compound has been demonstrated to be highly selective for Cathepsin S.
The following table summarizes the inhibitory activity of this compound against a panel of human cathepsins, with data presented as the half-maximal inhibitory concentration (IC50).
| Protease Target | This compound (RO5459072) IC50 (nM) |
| Human Cathepsin S | 0.1 |
| Murine Cathepsin S | 0.3 |
| Cathepsin V | 700 |
| Cathepsin L | >1000 |
| Cathepsin B | >1000 |
| Cathepsin K | >1000 |
| Cathepsin F | >1000 |
Data sourced from supplier information.[1]
As the data indicates, this compound is a highly potent inhibitor of human Cathepsin S with an IC50 value in the sub-nanomolar range.[1] In contrast, its inhibitory activity against other tested cathepsins, including L, B, K, and F, is significantly lower, with no sub-micromolar inhibition observed.[1] A notable exception is Cathepsin V, for which this compound shows a moderate inhibitory effect with an IC50 of 700 nM.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental approach to determine its selectivity, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. RO5459072 |CAS:1252637-35-6 Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. A randomized, double‐blind, placebo‐controlled, multiple dose, parallel study to investigate the effects of a cathepsin S inhibitor in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Guide to Personal Protective Equipment for Petesicatib
For Immediate Implementation: This document provides essential safety and logistical guidance for the handling and disposal of Petesicatib, a potent cathepsin S inhibitor intended for research purposes. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
This compound is a powerful research compound that requires stringent safety protocols to protect laboratory personnel.[1] While specific handling data for this compound is not publicly available, its nature as a potent pharmaceutical compound necessitates the adoption of best practices for handling hazardous chemicals.[1] Adherence to these guidelines is critical to prevent accidental exposure and ensure the integrity of research.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, whether as a solid powder or in solution. The following table summarizes the required PPE, which should be selected to minimize health and safety risks.[2][3]
| PPE Component | Specification | Purpose | Citation |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact with the compound. | [3] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or airborne particles. | [4][5] |
| Lab Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination. | [3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation. | [5] |
| Footwear | Closed-toe shoes | Protects feet from spills. | [4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can pose a significant environmental and safety risk.
| Waste Type | Disposal Procedure | Citation |
| Solid Waste | Includes contaminated gloves, bench paper, pipette tips, and vials. | Segregate into a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Includes unused solutions and solvent rinses. | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Vials that contained this compound powder. | Triple rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then deface the label before disposing of the container. |
| Sharps | Needles and blades used in experiments. | Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps. |
It is imperative that all researchers consult the specific Safety Data Sheet (SDS) for this compound and adhere to their institution's established safety and waste disposal protocols. The guidance provided here is based on general best practices for handling potent research compounds and should be used in conjunction with official safety documentation.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 3. gz-supplies.com [gz-supplies.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. falseguridad.com [falseguridad.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
